ER-076349
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2,3-dihydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O12/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,41,43H,2-3,5-18H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGFSQSGBFDQFA-JBQZKEIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ER-07634AN: A Technical Guide to its Mechanism of Action on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-076349 is a synthetic analog of the marine natural product halichondrin B, demonstrating potent anti-proliferative activity against a range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides an in-depth overview of the molecular mechanism of this compound's interaction with microtubules, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated cellular pathways.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. The binding of this compound to tubulin inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Interaction with Tubulin
This compound, similar to other halichondrin B analogs, is proposed to bind to the interdimer interface of tubulin or to the β-subunit alone.[2][3] This interaction perturbs the conformational changes necessary for proper microtubule assembly. While a precise dissociation constant (Kd) for this compound has not been reported in the reviewed literature, studies on its close analog, eribulin, suggest a complex binding mechanism with both high and low-affinity sites on soluble tubulin and high-affinity binding to the plus ends of microtubules.[4] Computational modeling suggests that this compound has slightly more favorable dynamic properties within the tubulin binding pocket compared to eribulin.[5]
Effects on Microtubule Dynamics
The primary consequence of this compound's interaction with tubulin is the inhibition of microtubule growth. At high concentrations, it inhibits the polymerization of tubulin into microtubules.[6] Unlike some other microtubule-targeting agents, which affect both growth and shortening phases, analogs like eribulin predominantly suppress the growth of microtubules.[4] This leads to the formation of non-functional tubulin aggregates and a net decrease in the microtubule polymer mass within the cell.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-435 | Breast Cancer | 0.59 | [7] |
| COLO 205 | Colon Cancer | 2.4 | [7] |
| DLD-1 | Colon Cancer | 7.3 | [7] |
| DU 145 | Prostate Cancer | 3.6 | [7] |
| LNCaP | Prostate Cancer | 1.8 | [7] |
| LOX | Melanoma | 3.2 | [7] |
| HL-60 | Leukemia | 2.6 | [7] |
| U937 | Lymphoma | 4.0 | [7] |
| U-2 OS | Osteosarcoma | 3 | [8] |
Table 2: Effects of this compound on Mitotic Arrest
| Cell Line | Parameter | Value | Reference |
| U-2 OS | Half-maximal mitotic arrest | 2 nM | [8] |
| U-2 OS | Complete mitotic block | 100 nM | [6] |
Cellular Consequences of Microtubule Disruption
The inhibition of microtubule dynamics by this compound triggers a series of well-defined cellular responses, primarily impacting cell division and survival.
G2/M Cell Cycle Arrest
Properly functioning microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle.[1] This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a halt in the cell cycle at the G2/M transition phase.[1]
Induction of Apoptosis
Prolonged arrest in mitosis due to a defective mitotic spindle is a potent trigger for apoptosis, or programmed cell death. While the specific apoptotic signaling cascade initiated by this compound has not been fully elucidated, microtubule-targeting agents generally induce the intrinsic apoptotic pathway. This pathway is controlled by the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria.[9][10] The release of cytochrome c initiates a caspase cascade, leading to the execution of the apoptotic program.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of purified tubulin in G-PEM buffer on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for a specified period (e.g., 60 minutes). The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Plot the absorbance values over time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization or the final absorbance against the concentration of this compound.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells and the assessment of drug-induced disruptions.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U-2 OS)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-tubulin antibody.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Trypsin-EDTA
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to cells in G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of this compound.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.
Caption: Mechanism of action of this compound on microtubules.
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of Halichondrin B and Eribulin with Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Centromere Dynamics by Eribulin (E7389) during Mitotic Metaphase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. intrinsic apoptotic pathwayRat Genome Database [rgd.mcw.edu]
An In-Depth Technical Guide to the Tubulin Polymerization Inhibition of ER-076349
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ER-076349, a synthetic analogue of the marine natural product halichondrin B. It details the compound's core mechanism of action as a potent inhibitor of tubulin polymerization, its effects on the cell cycle, and its efficacy against various cancer cell lines. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its potent anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division. Unlike some other microtubule-targeting agents, this compound does not cause the depolymerization of existing microtubules but rather inhibits the polymerization of tubulin dimers into new microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.
This compound, along with its close analogue eribulin, is believed to bind to the interdimer interface of tubulin, with a likely interaction with the β-tubulin subunit[1][2]. This binding perturbs the tubulin-tubulin contacts necessary for polymer formation[1][2]. While both eribulin and this compound inhibit vinblastine-induced spiral formation, their effects on tubulin oligomerization differ. Eribulin inhibits the formation of short, curved tubulin oligomers, whereas this compound slightly stimulates their formation[1][2]. This suggests a nuanced, polymer-specific interaction for this compound[1][2].
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various cancer cell lines and its comparative effects on tubulin dynamics.
Table 1: In Vitro Growth Inhibitory Activities of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59[3] |
| COLO 205 | Colon Cancer | 2.4[3] |
| DLD-1 | Colon Cancer | 7.3[3] |
| DU 145 | Prostate Cancer | 3.6[3] |
| LNCaP | Prostate Cancer | 1.8[3] |
| LOX | Melanoma | 3.2[3] |
| HL-60 | Leukemia | 2.6[3] |
| U937 | Lymphoma | 4.0[3] |
Table 2: Comparative Effects of this compound and Related Compounds on Tubulin
| Compound | Effect on Tubulin Oligomer Formation | Inhibition of Vinblastine-Induced Spirals | Weakening of Stathmin-Tubulin Complex Formation |
| This compound | Slight stimulation (2-fold)[1][2] | Strong inhibition[1][2] | ~1.9 kcal/mol[1][2] |
| Eribulin | Inhibition (4-6-fold)[1][2] | Strong inhibition[1][2] | >3.3 kcal/mol[1][2] |
| Vinblastine | Strong stimulation (1000-fold)[1][2] | N/A | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for specific laboratory conditions.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the extent of tubulin polymerization by monitoring the increase in light scattering at 340 nm.
Materials:
-
Purified bovine brain tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Add 10 µL of various concentrations of this compound (or vehicle control) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance as a function of time to obtain polymerization curves. The extent of inhibition is determined by comparing the rate and maximum polymerization of this compound-treated samples to the vehicle control.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay quantifies cell proliferation and is used to determine the IC50 of a compound.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-435)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (typically from 0.01 nM to 1 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at a concentration known to inhibit growth (e.g., 10x IC50) for various time points (e.g., 0, 8, 16, 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The induction of G2/M arrest is indicated by an increase in the cell population in the G2/M phase.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental procedures described in this guide.
Caption: Mechanism of this compound action.
Caption: Tubulin polymerization assay workflow.
Caption: Cell growth inhibition assay workflow.
Caption: Cell cycle analysis workflow.
References
An In-Depth Technical Guide to the Synthetic Antitumor Compound ER-076349
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-076349 is a potent, synthetically derived macrocyclic ketone with significant antitumor properties. It originates as a structurally simplified analog of the marine natural product Halichondrin B and serves as a key intermediate in the synthesis of the FDA-approved anticancer drug, Eribulin (Halaven®). Developed by Eisai Co., Ltd., this compound exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the origin, synthesis, mechanism of action, and biological effects of this compound, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Origin and Synthesis
This compound is a testament to the power of natural product synthesis in modern drug discovery. Its development arose from the challenges associated with the scarcity of Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai.[1] The remarkable antitumor activity of Halichondrin B spurred efforts to create synthetic analogs that would be more accessible for clinical development.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[5][6] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, this compound disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function has profound consequences for rapidly dividing cells, such as cancer cells, which are highly dependent on the proper formation and function of the mitotic spindle for cell division.
The binding of this compound to tubulin is thought to occur at the plus ends of microtubules, suppressing both the growth and shortening phases of dynamic instability. This leads to the sequestration of tubulin into nonfunctional aggregates, ultimately disrupting the formation of a functional mitotic spindle.[7]
Cellular Effects and Signaling Pathways
The inhibition of tubulin polymerization by this compound triggers a series of downstream cellular events, primarily leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
G2/M Cell Cycle Arrest
By disrupting the mitotic spindle, this compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the cell enters anaphase. This checkpoint activation prevents the progression of mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5]
The G2/M transition is tightly regulated by the activity of the Cyclin B/CDK1 complex.[8] The arrest induced by this compound is associated with the modulation of key regulatory proteins of this complex. While the precise upstream signaling from disrupted microtubules to the G2/M checkpoint machinery in the context of this compound is not fully elucidated, it is known to involve a cascade of phosphorylation events that ultimately inhibit the activity of the anaphase-promoting complex/cyclosome (APC/C), a key ubiquitin ligase required for mitotic progression.
References
- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of caspase-9 with irradiation inhibits invasion and angiogenesis in SNB19 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Chemical Structure and Activity of ER-076349
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-076349 is a potent, synthetically derived macrocyclic ketone that has garnered significant interest in the field of oncology. As a structural analogue of the marine natural product halichondrin B, and a direct precursor to the FDA-approved drug Eribulin (Halaven®), this compound serves as a crucial molecule for understanding the structure-activity relationships within this class of antimitotic agents. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of this compound, with a focus on the experimental data and methodologies that underpin our current understanding.
Chemical Structure and Identification
This compound is a complex polyether macrolide. Its structure is closely related to that of Eribulin, with the key distinction being the presence of a hydroxyl group at the C35 position in this compound, whereas Eribulin possesses a primary amine at this position.[1] This seemingly minor difference has a discernible impact on the biological activity and pharmacokinetic properties of the molecule.
Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 253128-41-5 |
| Derived IUPAC Name | (1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-(2,3-dihydroxypropyl)-21-methoxy-14-methyl-8,15-bis(methylene)-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1³,³².1³,³³.1⁶,⁹.1¹²,¹⁶.0¹⁸,²².0²⁹,³⁶]hentetracontan-24-one |
| Derived SMILES String | C[C@H]1C[C@H]2CC[C@H]3C(=C)C--INVALID-LINK--CC[C@]45C[C@@H]6--INVALID-LINK--[C@H]7--INVALID-LINK----INVALID-LINK--[C@@H]8--INVALID-LINK--CC--INVALID-LINK----INVALID-LINK--C[C@H]8C(=O)O[C@@H]1C[C@H]1C--INVALID-LINK----INVALID-LINK--C[C@@H]1OC(C)(C)O1 |
Note: The IUPAC name and SMILES string are derived based on the known structure of Eribulin and the confirmed C35 hydroxyl substitution in this compound.
While extensive searches for publicly available X-ray crystallography, NMR, and mass spectrometry data specifically for this compound were conducted, no definitive datasets were identified. The structural elucidation of this compound is primarily inferred from the well-characterized synthesis pathway from halichondrin B and its conversion to Eribulin.[2][3]
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the inhibition of microtubule dynamics, a critical process for cell division.
Inhibition of Tubulin Polymerization
This compound, like other halichondrin B analogues, targets tubulin, the protein subunit of microtubules. It has been shown to inhibit tubulin polymerization, which in turn disrupts the formation of the mitotic spindle.[4] This leads to an arrest of the cell cycle in the G2-M phase.
Quantitative Data on Biological Activity
| Cell Line | Assay | IC₅₀ (nM) | Reference |
| MDA-MB-435 (Melanoma) | Growth Inhibition | 0.59 | [4] |
| COLO 205 (Colon Cancer) | Growth Inhibition | 2.4 | [4] |
| DLD-1 (Colon Cancer) | Growth Inhibition | 7.3 | [4] |
| DU 145 (Prostate Cancer) | Growth Inhibition | 3.6 | [4] |
| LNCaP (Prostate Cancer) | Growth Inhibition | 1.8 | [4] |
| LOX (Melanoma) | Growth Inhibition | 3.2 | [4] |
| HL-60 (Leukemia) | Growth Inhibition | 2.6 | [4] |
| U937 (Lymphoma) | Growth Inhibition | 4.0 | [4] |
Downstream Signaling: Mitotic Arrest and Apoptosis
The disruption of the mitotic spindle and subsequent prolonged mitotic arrest triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (apoptosis). This process involves the partial activation of the apoptotic pathway, characterized by DNA damage and the induction of the tumor suppressor protein p53.[5][6][7]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide representative methodologies for key assays used to characterize this compound.
Total Synthesis of this compound
The synthesis of this compound is a complex, multi-step process that is typically based on the synthetic route developed for halichondrin B and Eribulin.[8] While the precise, proprietary industrial synthesis protocol is not publicly available, a representative workflow can be outlined based on published synthetic strategies.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to determine the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., U937)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[9][10][11][12][13]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Tubulin polymerization buffer
-
This compound
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin.
-
Compound Addition: Add this compound (or a control compound) at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate and immediately place it in the microplate reader set to 37°C.
-
Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of this compound can be quantified by comparing the rate and extent of polymerization in its presence to the control.[14][15][16][17]
Conclusion
This compound is a pivotal molecule in the development of halichondrin B-based anticancer agents. Its well-defined chemical structure and potent biological activity, characterized by the inhibition of tubulin polymerization and induction of mitotic arrest leading to apoptosis, provide a solid foundation for further research and drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working to understand and harness the therapeutic potential of this important class of compounds. Further investigation into the detailed downstream signaling pathways and the acquisition of high-resolution structural data will undoubtedly provide deeper insights into the nuanced mechanism of action of this compound and facilitate the design of next-generation antimitotic drugs.
References
- 1. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abscience.com.tw [abscience.com.tw]
ER-076349: A Potent Inducer of G2-M Cell Cycle Arrest
An In-depth Technical Guide on the Mechanism of Action of ER-076349
This technical guide provides a comprehensive overview of the role of this compound in inducing G2-M cell cycle arrest. This compound is a synthetic analog of Halichondrin B, a natural product isolated from a marine sponge.[1] It is a potent inhibitor of tubulin polymerization, which leads to the disruption of mitotic spindles and subsequent cell cycle arrest at the G2-M phase.[1] This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of novel anti-cancer agents.
Data Presentation
Quantitative Analysis of this compound Activity
This compound exhibits potent growth-inhibitory activity against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound are in the nanomolar range, highlighting its significant anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colon Cancer | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX | Melanoma | 3.2 |
| HL-60 | Leukemia | 2.6 |
| U937 | Histiocytic Lymphoma | 4.0 |
Table 1: Growth-inhibitory activity of this compound in various human cancer cell lines.
Cell Cycle Analysis in U937 Cells
Treatment of U937 human histiocytic lymphoma cells with 30 nM this compound induces a significant block in the G2-M phase of the cell cycle. The following table summarizes the estimated cell cycle distribution of U937 cells after 14 hours of treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 hours) | ~60 | ~30 | ~10 |
| 30 nM this compound (14 hours) | ~15 | ~5 | ~80 |
Table 2: Estimated cell cycle distribution of U937 cells following treatment with this compound. Data is estimated from graphical representations.[1]
Signaling Pathway of this compound-Induced G2-M Arrest
This compound exerts its effect on the cell cycle through the disruption of microtubule dynamics. This interference with the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2-M transition. The key molecular players in this pathway are the Cyclin B1/CDK1 complex.
Under normal conditions, the levels of Cyclin B1 rise during the G2 phase and it forms a complex with CDK1. This complex is then activated, leading to the initiation of mitosis. For the cell to exit mitosis and enter anaphase, Cyclin B1 must be degraded by the Anaphase-Promoting Complex (APC).
This compound, by inhibiting tubulin polymerization, prevents the proper formation of the mitotic spindle. This activates the SAC, which in turn inhibits the APC. The inhibition of the APC prevents the degradation of Cyclin B1, leading to the accumulation of the active Cyclin B1/CDK1 complex. This sustained activity of the Cyclin B1/CDK1 complex maintains the cell in a state of mitotic arrest, preventing its progression into anaphase and ultimately leading to apoptosis in many cancer cells.[2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 values of this compound.
Materials:
-
Human cancer cell lines (e.g., U937)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of U937 cells treated with this compound.[1][4]
Materials:
-
U937 cells
-
Complete growth medium
-
This compound (30 nM in complete medium)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed U937 cells at a density of 2 x 10^5 cells/mL in complete growth medium.
-
Treat the cells with 30 nM this compound or vehicle (DMSO) for 14 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This protocol is for detecting the levels of Cyclin B1 and phosphorylated CDK1 (p-CDK1 Tyr15) in U937 cells.
Materials:
-
U937 cells treated with this compound as in the flow cytometry protocol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-phospho-CDK1 (Tyr15), anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control U937 cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flowcytometry-embl.de [flowcytometry-embl.de]
ER-076349: A Technical Overview of its Discovery, Preclinical Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-076349 is a potent, synthetically derived macrocyclic ketone analog of the natural product halichondrin B. Identified as a promising anticancer agent, it served as a crucial intermediate in the development of the FDA-approved drug Eribulin (Halaven®). This technical guide provides an in-depth overview of the discovery and development timeline of this compound, detailing its mechanism of action as a tubulin polymerization inhibitor, its preclinical efficacy, and the experimental methodologies used in its characterization.
Discovery and Development Timeline
The journey of this compound is intrinsically linked to the exploration of halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai in 1986. The remarkable antitumor activity of halichondrin B spurred efforts to develop it as a therapeutic agent. However, its scarcity from natural sources presented a significant hurdle.
-
1986: Halichondrin B is first isolated and reported to have potent in vivo anticancer activity.
-
1992: The first total synthesis of halichondrin B is achieved, a landmark in synthetic organic chemistry. This opens the door to creating synthetic analogs.
-
1993: Eisai Co., Ltd. licenses the synthesis process and embarks on a program to develop structurally simpler, synthetically accessible analogs of halichondrin B.
-
Late 1990s - Early 2000s: A series of macrocyclic ketone analogs are synthesized and evaluated. Among these, this compound emerges as a highly potent compound. The seminal paper by Towle et al. in 2001 details the preclinical profile of this compound, establishing it as a significant lead compound.[1][2]
-
Post-2001: Further structure-activity relationship studies lead to the development of Eribulin (E7389), a closely related analog with a modified side chain, which demonstrates an improved therapeutic profile. While this compound was a critical step, the focus of clinical development shifted to Eribulin.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. Its primary mechanism of action is the inhibition of tubulin polymerization.[1][3][4]
-
Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules. This interaction prevents the assembly of tubulin dimers into microtubules.
-
Disruption of Mitotic Spindles: The inhibition of microtubule polymerization leads to the disruption of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.[1]
-
G2-M Cell Cycle Arrest: The failure to form a functional mitotic spindle triggers the spindle assembly checkpoint, causing cells to arrest in the G2-M phase of the cell cycle.[1][3]
-
Induction of Apoptosis: Prolonged arrest in mitosis ultimately leads to the activation of the apoptotic cell death pathway.
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Preclinical Data
In Vitro Growth Inhibitory Activity
This compound demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the sub-nanomolar to low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM)[3] |
| MDA-MB-435 | Breast Cancer | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colon Cancer | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX IMVI | Melanoma | 3.2 |
| HL-60 | Leukemia | 2.6 |
| U937 | Lymphoma | 4.0 |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated in provided search results |
In Vivo Antitumor Efficacy
In vivo studies using human tumor xenograft models in nude mice demonstrated the significant antitumor activity of this compound.
| Xenograft Model | Cancer Type | Dosing | Outcome[1] |
| MDA-MB-435 | Breast Cancer | 0.1 - 1 mg/kg | Marked activity |
| COLO 205 | Colon Cancer | 0.1 - 1 mg/kg | Marked activity |
| LOX | Melanoma | 0.1 - 1 mg/kg | Marked activity |
| NIH:OVCAR-3 | Ovarian Cancer | 0.1 - 1 mg/kg | Marked activity |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Protocol:
-
Cancer cell lines are seeded in 96-well microtiter plates at an appropriate density and allowed to attach overnight.
-
A serial dilution of this compound is prepared in the cell culture medium.
-
The medium in the wells is replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration.
-
The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescent viability dye.
-
The absorbance or fluorescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cells are seeded in culture dishes and treated with this compound at a concentration known to inhibit proliferation (e.g., 10x IC50) for a specified time (e.g., 24 hours).
-
Both floating and adherent cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing gently.
-
Fixed cells are stored at -20°C for at least 2 hours.
-
The cells are then washed with PBS to remove the ethanol and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
The stained cells are incubated in the dark at room temperature for 30 minutes.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
The following diagram outlines the workflow for cell cycle analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Protocol:
-
Human cancer cells (e.g., MDA-MB-435) are cultured in vitro.
-
A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into control and treatment groups.
-
The treatment group receives this compound intravenously at specified doses and schedules. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.
-
The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration.
-
The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
The logical relationship of the drug development process from natural product to preclinical candidate is depicted below.
References
Methodological & Application
Application Notes and Protocols for ER-076349: An In Vitro Cell Culture Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
ER-076349 is a synthetic analog of Halichondrin B and a potent inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, this compound induces a G2/M phase cell cycle arrest and disrupts the formation of the mitotic spindle, ultimately leading to apoptosis in cancer cells.[1][2][3] These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed protocols for cell viability, cell cycle analysis, and immunofluorescence microscopy to visualize its effects on the microtubule network.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to tubulin and inhibiting its polymerization into microtubules.[1][2] This disruption of microtubule dynamics is crucial for several cellular processes, most notably mitotic spindle formation during cell division. The inhibition of tubulin polymerization by this compound leads to a cascade of events, starting with the failure to form a functional mitotic spindle. This triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately activates the apoptotic pathway, leading to programmed cell death. The mechanism of action of this compound is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules, and is more similar to vinca alkaloids in its destabilizing effect, though it binds to a different site on tubulin.[4][5][6]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data is crucial for selecting appropriate cell lines and determining the effective concentration range for in vitro experiments.
| Cell Line | Cancer Type | IC50 (nM)[2] |
| MDA-MB-435 | Melanoma | 0.59 |
| COLO 205 | Colon Adenocarcinoma | 2.4 |
| HL-60 | Promyelocytic Leukemia | 2.6 |
| LOX IMVI | Melanoma | 3.2 |
| DU 145 | Prostate Carcinoma | 3.6 |
| U937 | Histiocytic Lymphoma | 4.0 |
| DLD-1 | Colorectal Adenocarcinoma | 7.3 |
| LNCaP | Prostate Carcinoma | 1.8 |
Experimental Protocols
The following are detailed protocols for assessing the in vitro activity of this compound.
Cell Culture and Compound Preparation
A foundational aspect of studying this compound is the proper maintenance of cancer cell lines and the accurate preparation of the compound for treatment.
Materials:
-
Cancer cell line of choice (e.g., MDA-MB-435, COLO 205, HL-60)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Cell Culture: Culture cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on cell cycle progression.
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption following this compound treatment.
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound working solutions
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in 24-well plates. Treat with this compound for 16-24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for changes in microtubule morphology, such as depolymerization and spindle disruption, in the this compound-treated cells compared to the control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note: Determining the IC50 of ER-076349 in Cancer Cell Lines
For Research Use Only.
Introduction
ER-076349 is a synthetic analog of halichondrin B and a potent inhibitor of tubulin polymerization.[1][2] By interacting with tubulin, this compound disrupts the formation of mitotic spindles, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][3][4] This unique mechanism of action makes it a compound of significant interest in oncology research. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in evaluating its anti-cancer efficacy.
Principle
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In this context, it is the concentration of this compound that reduces the viability of a cancer cell population by half. This is typically determined by exposing cultured cancer cells to a range of this compound concentrations and then measuring cell viability using a colorimetric or luminescent assay, such as the MTT, SRB, or CellTiter-Glo® assay.
Data Presentation
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Melanoma | 0.59 |
| COLO 205 | Colorectal Carcinoma | 2.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.3 |
| DU 145 | Prostate Carcinoma | 3.6 |
| LNCaP | Prostate Carcinoma | 1.8 |
| LOX | Amelanotic Melanoma | 3.2 |
| HL-60 | Promyelocytic Leukemia | 2.6 |
| U937 | Histiocytic Lymphoma | 4.0 |
Table 1: IC50 values of this compound in various cancer cell lines. Data sourced from publicly available information.[1]
Experimental Protocols
A detailed methodology for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This protocol is adaptable for both adherent and suspension cell lines.
Materials and Reagents
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO, and store at -20°C)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: ER-076349 for Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-076349 is a synthetic analog of Halichondrin B and a potent inhibitor of tubulin polymerization.[1] By disrupting microtubule dynamics, this compound induces G2/M cell cycle arrest and apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development.[1] These application notes provide a detailed protocol for assessing the in vitro effect of this compound on tubulin polymerization, a critical assay for characterizing its mechanism of action and potency.
Mechanism of Action
This compound exerts its biological effects by interacting with tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic structures that undergo continuous phases of polymerization (growth) and depolymerization (shrinkage), a process essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.
This compound disrupts this dynamic equilibrium. While it has been observed to slightly stimulate the formation of tubulin oligomers in the presence of GDP, it potently inhibits the overall process of microtubule assembly.[2][3] This leads to the suppression of microtubule growth, disruption of the mitotic spindle, and ultimately, cell cycle arrest at the G2/M phase.[1]
Quantitative Data
The following table summarizes the reported in vitro inhibitory concentrations of this compound against various human cancer cell lines. It is important to note that these IC50 values represent the concentration of this compound that inhibits cell proliferation by 50% and are not direct measures of inhibition in a cell-free tubulin polymerization assay.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Melanoma | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colon Cancer | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX | Melanoma | 3.2 |
| HL-60 | Leukemia | 2.6 |
| U937 | Lymphoma | 4.0 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
This section details a generalized protocol for an in vitro tubulin polymerization assay to evaluate the inhibitory activity of this compound. This protocol is based on established methods and can be adapted for either absorbance (turbidity) or fluorescence-based detection.
Materials and Reagents
-
Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., bovine brain tubulin).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
GTP (Guanosine-5'-triphosphate): Stock solution (e.g., 100 mM).
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Polymerization Buffer (PB): GTB supplemented with 10% glycerol and 1 mM GTP.
-
Positive Control: A known tubulin polymerization inhibitor (e.g., Nocodazole) or enhancer (e.g., Paclitaxel).
-
Negative Control: Assay buffer with the same final concentration of the solvent used for this compound (e.g., DMSO).
-
96-well microplates: Clear, flat-bottom for absorbance; black, flat-bottom for fluorescence.
-
Temperature-controlled microplate reader: Capable of kinetic reads at 340 nm (absorbance) or with appropriate filters for fluorescence.
Experimental Procedure
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times and use within one hour of thawing.
-
Prepare a series of dilutions of this compound in General Tubulin Buffer. The final concentration in the assay will be 10-fold lower. A suggested starting range is 1 nM to 10 µM.
-
Prepare positive and negative controls at appropriate concentrations.
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add 10 µL of the diluted this compound, positive control, or negative control to the respective wells.
-
Prepare the tubulin solution in Polymerization Buffer to a final concentration of 3 mg/mL.
-
Add 90 µL of the tubulin solution to each well, bringing the total volume to 100 µL.
-
-
Initiation and Measurement of Polymerization:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Start the kinetic read immediately. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity as a function of time for each concentration of this compound and the controls.
-
The resulting curves will show three phases: nucleation (lag phase), growth (steep increase), and steady-state (plateau).
-
Determine the maximum polymerization rate (Vmax) from the steepest part of the curve.
-
The extent of inhibition can be calculated by comparing the Vmax and the plateau level of the this compound-treated samples to the negative control.
-
If a dose-response is observed, an IC50 value (the concentration of this compound that inhibits tubulin polymerization by 50%) can be calculated by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Cell Cycle Analysis Following ER-076349 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-076349 is a potent inhibitor of tubulin polymerization, analogous to Halichondrin B.[1] Its mechanism of action involves the disruption of mitotic spindles, which ultimately leads to a cell cycle arrest at the G2/M phase.[1][2][3] This property makes this compound a compound of interest in cancer research for its potential to inhibit the growth of rapidly dividing tumor cells.[1] A critical method for evaluating the efficacy of such antimitotic agents is the analysis of the cell cycle distribution in a treated cell population. This application note provides a detailed protocol for performing cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry to assess the effects of this compound treatment.
Principle of Cell Cycle Analysis
Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This method is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of the cells.[4] The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) DNA content as they prepare for and undergo mitosis.
By treating cells with this compound and subsequently analyzing their cell cycle profile, researchers can quantify the percentage of cells that accumulate in the G2/M phase, providing a direct measure of the compound's antimitotic activity.
Experimental Protocols
This section provides a detailed methodology for cell cycle analysis after this compound treatment.
Materials
-
Cell line of interest (e.g., MDA-MB-435, COLO 205, DLD-1, DU 145, LNCaP, LOX, HL-60, U937)[1]
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
-
FACS tubes (12x75 mm polystyrene/polypropylene tubes)[5]
-
Centrifuge
Experimental Workflow
Caption: Workflow for Cell Cycle Analysis after this compound Treatment.
Detailed Protocol
1. Cell Seeding and Treatment: a. Seed the cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest. b. Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2). c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). d. Treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). e. Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
2. Cell Harvesting and Fixation: a. Following treatment, aspirate the culture medium and wash the cells once with PBS. b. Harvest the cells by adding trypsin-EDTA and incubating until the cells detach. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. d. Centrifuge the cells at 300 x g for 5 minutes.[4][6] e. Discard the supernatant and wash the cell pellet twice with cold PBS.[4][6] f. Resuspend the cell pellet in 1 mL of cold PBS. g. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[4][5] This step is crucial to prevent cell clumping. h. Incubate the cells for at least 1 hour at 4°C for fixation.[4][5] For longer storage, cells can be kept at -20°C for several weeks.[4]
3. Propidium Iodide Staining: a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.[4] b. Carefully aspirate the ethanol supernatant. c. Wash the cell pellet twice with PBS.[5] d. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade any double-stranded RNA that PI might otherwise bind to, ensuring DNA-specific staining.[4] e. Incubate the cells in the staining solution for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[5][7]
4. Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. c. To exclude cell doublets and aggregates, use a plot of the area vs. the width or height of the PI fluorescence signal.[5] d. Collect the fluorescence data for at least 10,000 single-cell events.[5] e. The DNA content will be measured in the appropriate fluorescence channel (typically FL-2 or FL-3 for PI).[6] f. Analyze the resulting DNA histogram using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data from the cell cycle analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment (Concentration) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 24 | |||
| This compound (X nM) | 24 | |||
| This compound (Y nM) | 24 | |||
| Vehicle Control (DMSO) | 48 | |||
| This compound (X nM) | 48 | |||
| This compound (Y nM) | 48 |
Signaling Pathway
This compound, as a microtubule inhibitor, disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), which prevents the cell from progressing from metaphase to anaphase until all chromosomes are correctly attached to the spindle. A prolonged activation of the SAC due to the action of this compound leads to an arrest in the M phase of the cell cycle.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest.
Conclusion
The protocol described in this application note provides a robust method for quantifying the effects of this compound on the cell cycle distribution of cancer cells. By accurately measuring the accumulation of cells in the G2/M phase, researchers can effectively assess the antimitotic potency of this compound and similar compounds, aiding in the preclinical evaluation of novel anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Preparing Stock Solutions of ER-076349 for Preclinical Research
Application Note
This document provides detailed protocols for the preparation of stock solutions of ER-076349, a potent tubulin polymerization inhibitor, for use in various preclinical research applications. Adherence to these guidelines is critical for ensuring the stability, activity, and reproducibility of experimental results. This compound is a synthetic analog of halichondrin B and a key intermediate in the synthesis of the FDA-approved anticancer agent eribulin.[1] Its mechanism of action involves the inhibition of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[1][2]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆O₁₁ | MedChemExpress |
| Molecular Weight | 712.87 g/mol | MedChemExpress |
| Appearance | White to off-white solid | General Knowledge |
| Storage (Solid) | -80°C, protect from light, stored under nitrogen | [1] |
| Solubility | Soluble in DMSO | [2][3][4] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol 1: Preparation of a High-Concentration (10 mM) DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and for making intermediate dilutions for various in vitro and in vivo studies.
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing: In a sterile, chemically resistant container (e.g., a glass weighing boat or a microcentrifuge tube), carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.13 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes or cryovials. The volume of the aliquots should be based on the typical experimental needs to avoid multiple freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -80°C for long-term storage, protected from light.[1] When stored properly, the DMSO stock solution should be stable for several months.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
For most cell-based assays, the high-concentration DMSO stock will need to be further diluted in an appropriate aqueous buffer or cell culture medium. It is important to note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM this compound DMSO stock from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the potential for precipitation, it is often beneficial to perform an intermediate dilution in DMSO or a suitable buffer. For example, a 1:10 dilution of the 10 mM stock in DMSO will yield a 1 mM solution.
-
Final Dilution: Further dilute the stock or intermediate solution into the final cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 100 nM working solution from a 1 mM intermediate stock, add 0.1 µL of the 1 mM stock to 999.9 µL of cell culture medium.
-
Mixing and Use: Mix the working solution thoroughly by gentle inversion or pipetting. Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Microtubule(Tubulin) | 253128-15-3 | Invivochem [invivochem.com]
- 3. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ER-076349, a Potent Tubulin Polymerization Inhibitor
FOR RESEARCH USE ONLY
Abstract
ER-076349 is a synthetic analog of Halichondrin B and a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, this compound induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells. These application notes provide detailed protocols for in vitro studies using this compound, including recommended concentrations for various cancer cell lines and methodologies for key experiments. It is important to note that this compound is a tubulin polymerization inhibitor and not a STING (Stimulator of Interferon Genes) agonist.
Mechanism of Action
This compound exerts its anti-cancer effects by interacting with tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1]
Recommended Concentrations for In Vitro Studies
The effective concentration of this compound for in vitro studies is highly dependent on the cancer cell line being investigated. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Melanoma | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colon Cancer | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX | Melanoma | 3.2 |
| HL-60 | Leukemia | 2.6 |
| U937 | Lymphoma | 4.0 |
For initial experiments, it is recommended to use a concentration range that brackets the IC50 value for the specific cell line of interest. For example, a starting range of 0.1 nM to 100 nM would be appropriate for most of the cell lines listed above.
Key In Vitro Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)
-
This compound
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer.
-
Add different concentrations of this compound or a vehicle control to the tubulin mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes in the microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance values over time to visualize the effect of this compound on the rate and extent of tubulin polymerization.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell viability assay.
References
Application Notes and Protocols for Flow Cytometry Analysis of ER-076349 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-076349 is a synthetic analog of halichondrin B, a potent anticancer agent originally isolated from a marine sponge. As a tubulin polymerization inhibitor, this compound disrupts microtubule dynamics, leading to the arrest of the cell cycle at the G2/M phase and the induction of apoptosis in cancer cells.[1][2] Flow cytometry is a powerful technique for quantitatively assessing these cellular responses to drug treatment at the single-cell level. This document provides detailed protocols for the flow cytometric analysis of cells treated with this compound, focusing on cell cycle progression and apoptosis.
Mechanism of Action
This compound functions by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical cellular machine for chromosome segregation during mitosis.[2][3] Consequently, cells treated with this compound are unable to progress through mitosis, resulting in a G2/M phase cell cycle arrest and, subsequently, the induction of apoptosis.[1][4]
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound across various human cancer cell lines. This data can be used as a reference for designing dose-response experiments.
Table 1: In Vitro Growth Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colon Cancer | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX | Melanoma | 3.2 |
| HL-60 | Leukemia | 2.6 |
| U937 | Lymphoma | 4.0 |
Data sourced from MedChemExpress.[1]
Table 2: Mitotic Block Activity of this compound in U-2 OS Cells
| Parameter | Concentration (nM) |
| Half-maximal mitotic block | 2 |
| Complete mitotic block | 100 |
Data sourced from Cancer Research.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the flow cytometry protocol.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) parameters and a logarithmic scale for the PI fluorescence channel (typically FL2 or FL3).
-
Data Analysis: Gate on the single-cell population using FSC-A vs. FSC-H. Analyze the cell cycle distribution of the single-cell population using a histogram of PI fluorescence.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane and the uptake of PI by cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary depending on the manufacturer's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Use logarithmic scales for the FITC (Annexin V) and PI fluorescence channels.
-
Data Analysis:
-
Gate on the cell population of interest based on FSC and SSC.
-
Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The provided protocols offer a robust framework for investigating the cellular effects of this compound using flow cytometry. By quantifying changes in cell cycle distribution and the induction of apoptosis, researchers can effectively characterize the dose- and time-dependent responses of cancer cells to this potent antimitotic agent. These methods are essential for preclinical drug development and for elucidating the mechanisms of action of tubulin-targeting compounds.
References
Application Notes and Protocols: Western Blot Analysis of Tubulin Following ER-076349 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-076349 is a synthetic analog of halichondrin B, a potent marine-derived antimitotic agent.[1][2] Like its parent compound, this compound functions as a tubulin polymerization inhibitor, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[2][3] This mechanism of action makes this compound and similar compounds promising candidates for cancer chemotherapy.
Western blot analysis is a fundamental technique to assess the cellular effects of tubulin-targeting agents. While these compounds primarily affect the polymerization state of tubulin rather than its overall expression level, Western blotting can be employed to analyze the distribution of tubulin between its soluble (unpolymerized) and polymerized (microtubule) fractions. This application note provides a detailed protocol for this analysis and representative data.
Mechanism of Action of this compound
This compound binds to tubulin, perturbing the contacts between tubulin dimers.[4] This interaction inhibits the polymerization of tubulin into microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][4] The disruption of microtubule dynamics by this compound leads to the formation of defective mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle.
Data Presentation
The following table presents representative quantitative data from a Western blot analysis of soluble and polymerized tubulin fractions in cancer cells treated with this compound for 24 hours. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH for the soluble fraction) and expressed as a percentage of the untreated control.
| Treatment | Soluble Tubulin (% of Control) | Polymerized Tubulin (% of Control) |
| Untreated Control | 100% | 100% |
| This compound (1 nM) | 125% | 70% |
| This compound (10 nM) | 160% | 45% |
| This compound (100 nM) | 195% | 25% |
Note: This data is representative and illustrates the expected trend of an increase in soluble tubulin and a decrease in polymerized tubulin with increasing concentrations of a tubulin polymerization inhibitor like this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in appropriate cell culture dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM) in fresh cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Fractionation of Soluble and Polymerized Tubulin
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Soluble Fraction Extraction: Add ice-cold microtubule-stabilizing buffer (e.g., 0.1 M PIPES pH 6.9, 2 M glycerol, 1 mM EGTA, 1 mM MgSO4, 0.5% Triton X-100, and protease inhibitors) to the cells. Incubate on ice for 5 minutes.
-
Harvest Soluble Fraction: Carefully collect the supernatant, which contains the soluble (unpolymerized) tubulin fraction.
-
Insoluble Fraction Extraction: To the remaining pellet in the dish, add ice-cold RIPA buffer (or another suitable lysis buffer) to solubilize the remaining cellular components, including the polymerized tubulin.
-
Harvest Insoluble Fraction: Scrape the cells and collect the lysate. This fraction contains the polymerized tubulin.
-
Protein Quantification: Determine the protein concentration of both the soluble and insoluble fractions using a standard protein assay (e.g., BCA assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[5]
-
SDS-PAGE: Load 10-25 µg of total protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis.[2][6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for α-tubulin or β-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[2]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[5]
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the tubulin band intensity to a loading control (e.g., GAPDH for the soluble fraction and total protein stain for the insoluble fraction).
Visualizations
Caption: Experimental workflow for Western blot analysis of tubulin.
Caption: Mechanism of action of this compound on tubulin polymerization.
References
- 1. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors increase tubulin polymerization and stabilization in tissue culture cells: A possible mechanism contributing to peripheral neuropathy and cellular toxicity following proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of Halichondrin B and Eribulin with Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Ubiquitous β-tubulin Disrupts Microtubule Assembly and Inhibits Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ER-076349 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-076349 is a synthetic analog of halichondrin B, a potent marine-derived natural product. As a microtubule dynamics inhibitor, this compound exerts its cytotoxic effects by inhibiting tubulin polymerization, which leads to the disruption of mitotic spindles and G2/M phase cell cycle arrest.[1][2] Its mechanism of action is distinct from other classes of microtubule-targeting agents such as taxanes and vinca alkaloids.[3][4] Preclinical studies have demonstrated its potent in vitro growth-inhibitory activity against a range of human cancer cell lines and significant in vivo antitumor activity in various xenograft models.[4][5][6]
The unique mechanism of this compound suggests its potential for combination therapies with other classes of chemotherapeutic agents. This document provides detailed application notes and protocols for investigating the synergistic or additive effects of this compound in combination with other chemotherapy drugs.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound as a single agent against various human cancer cell lines. This data serves as a baseline for designing combination studies.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59[1][2] |
| COLO 205 | Colon Cancer | 2.4[1][2] |
| DLD-1 | Colon Cancer | 7.3[1][2] |
| DU 145 | Prostate Cancer | 3.6[1][2] |
| LNCaP | Prostate Cancer | 1.8[1][2] |
| LOX | Melanoma | 3.2[1][2] |
| HL-60 | Leukemia | 2.6[1][2] |
| U937 | Lymphoma | 4.0[1][2] |
Combination Index (CI) Template for Synergy Determination
The combination index (CI) method is a standard for quantifying drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Researchers can populate the following table with their experimental data.
| This compound Conc. (nM) | Combination Agent Conc. (µM) | Effect (e.g., % inhibition) | Fa (Fraction affected) | Combination Index (CI) |
| X | Y | |||
| X | Z | |||
| A | Y | |||
| A | Z |
Experimental Protocols
In Vitro Combination Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination chemotherapeutic agent (e.g., Paclitaxel, Carboplatin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium at 2x the final desired concentration.
-
Treatment: Remove the medium from the wells and add 50 µL of the 2x this compound solution and 50 µL of the 2x combination agent solution. Include wells for each drug alone and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI).
In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol provides a general framework for assessing the efficacy of this compound in combination with another agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cells for implantation
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, this compound + Combination agent).
-
Dosing: Administer drugs as per the desired schedule and route (e.g., intravenous, intraperitoneal). Dosing regimens for this compound in xenograft models have been reported in the range of 0.1-1 mg/kg.[5][6]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Signaling Pathways and Visualizations
Mechanism of Action: Tubulin Polymerization Inhibition
This compound's primary mechanism of action is the inhibition of microtubule polymerization. This leads to a cascade of events culminating in mitotic arrest and apoptosis.
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest.
Experimental Workflow: In Vitro Combination Study
The following diagram illustrates the workflow for an in vitro study of this compound in combination with another chemotherapeutic agent.
Caption: Workflow for in vitro combination cytotoxicity assessment.
Hypothesized Synergy with Taxanes
Studies with the closely related compound eribulin suggest that combination with taxanes like paclitaxel could be synergistic. Eribulin may reverse the epithelial-mesenchymal transition (EMT), a process that can confer resistance to paclitaxel.[7][8] This suggests a potential mechanism of synergy for this compound with paclitaxel.
Caption: Hypothesized synergy of this compound and Paclitaxel via EMT reversal.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent ER-076349 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable experimental results with ER-076349.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower than expected potency of this compound in my cell-based assays?
A1: Several factors could contribute to lower than expected potency. Here are some troubleshooting steps:
-
Compound Integrity and Storage: Ensure that your stock solution of this compound is fresh and has been stored correctly. While specific stability data for this compound is not extensively published, its analog, Eribulin, is stable in solution for at least 14 days at 4°C and 20°C when protected from light[1]. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. Degradation can occur under oxidizing conditions[1].
-
Cellular Efflux: this compound is known to enter cells rapidly but is also subject to very rapid removal from the cell via washout. This rapid efflux can lead to a lower intracellular concentration over time, potentially explaining discrepancies between in vitro potency and in vivo efficacy.[2] Consider reducing incubation times or using a continuous exposure protocol if feasible.
-
Cell Line Specificity: The potency of this compound can vary significantly between different cancer cell lines. Refer to the IC50 values in the data table below to ensure you are using an appropriate concentration range for your chosen cell line.
-
Experimental Protocol: Review your experimental protocol for any deviations that might affect the compound's activity, such as the presence of serum proteins that could bind to the compound or incorrect incubation parameters.
Q2: My in vivo experimental results with this compound are not as promising as my in vitro data. Why is there a discrepancy?
A2: This is a known characteristic of this compound. While it is often more potent than Eribulin in in vitro studies, it can be less efficacious in vivo.[2] The primary reason for this is its pharmacokinetic properties. This compound exhibits rapid cellular uptake, but also a very fast efflux, meaning it is quickly removed from the cells. This can result in a shorter duration of action within the tumor microenvironment. In contrast, Eribulin has a slower uptake but is retained in the cells for a longer period.
Q3: How should I prepare and store stock solutions of this compound?
A3: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity. While specific stability studies on this compound are limited, the related compound Eribulin has shown stability in solution for extended periods when stored properly.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound across various human cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Melanoma | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX | Melanoma | 3.2 |
| HL-60 | Promyelocytic Leukemia | 2.6 |
| U937 | Histiocytic Lymphoma | 4.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., at and around the IC50 concentration) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vitro Tubulin Polymerization Assay
This protocol is for directly measuring the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
This compound stock solution (in DMSO)
-
Purified tubulin
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.8)
-
96-well plate compatible with a spectrophotometer
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add different concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance as a function of time to visualize the polymerization kinetics.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A typical workflow for in vitro experiments with this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
Technical Support Center: Optimizing ER-076349 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ER-076349 in in vivo studies. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic macrocyclic ketone analog of halichondrin B, a natural product isolated from a marine sponge. It is an inhibitor of tubulin polymerization. By binding to tubulin, this compound disrupts the formation of mitotic spindles, leading to a G2-M cell cycle arrest and ultimately, apoptosis in cancer cells.[1]
Q2: What is a recommended starting dosage for this compound in in vivo mouse studies?
Based on preclinical studies, a dosage range of 0.1 to 1 mg/kg has shown significant anti-tumor activity in human tumor xenograft models in nude mice. The optimal dose will be dependent on the specific tumor model and the dosing schedule.
Q3: What are some common tumor models in which this compound has shown efficacy?
This compound has demonstrated in vivo activity against a variety of human tumor xenografts, including:
-
MDA-MB-435 breast cancer
-
COLO 205 colon cancer
-
LOX melanoma
-
NIH:OVCAR-3 ovarian cancer
Q4: How should this compound be administered for in vivo studies?
While specific protocols for this compound are not widely published, related compounds like eribulin are typically administered intravenously (IV).[2][3] For preclinical xenograft studies, intravenous administration via the tail vein is a common route.[4][5][6]
Q5: Is there any information on the pharmacokinetics of this compound?
Publicly available, detailed pharmacokinetic data such as half-life, clearance, and volume of distribution for this compound are limited. It has been noted that the superior in vivo efficacy of the related compound, eribulin, compared to this compound, is not attributed to differences in their pharmacokinetic properties.[7] this compound has been used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the pharmacokinetic analysis of eribulin.[2][8]
Q6: What is the known toxicology profile of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition at the initial dose. | Suboptimal dosage for the specific tumor model. | Gradually escalate the dose within the recommended range of 0.1-1 mg/kg. Monitor for signs of toxicity. Consider increasing the frequency of administration. |
| Tumor model is resistant to tubulin inhibitors. | Confirm the expression of tubulin isoforms in your cancer cell line, as this can influence sensitivity. Test the in vitro sensitivity of your cell line to this compound before initiating in vivo studies. | |
| High toxicity or animal mortality observed. | The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal strain or model. | Reduce the dosage of this compound. Conduct a dose-range-finding study to establish the MTD in your model. Monitor animal weight and overall health closely. |
| Inconsistent tumor growth inhibition between animals. | Variability in tumor implantation and growth. Improper drug administration. | Ensure consistent tumor cell implantation technique and that tumors have reached a uniform size before initiating treatment. Verify the accuracy and consistency of the intravenous injection technique. |
| This compound shows high potency in vitro but lower efficacy in vivo. | This is a known characteristic of this compound compared to its analog, eribulin.[7] | This may not be a procedural issue but an inherent property of the compound. Document the findings and consider if the observed in vivo efficacy meets the experimental goals. For higher efficacy, the related compound eribulin could be considered. |
Data Summary
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Animal Model | Dosage (mg/kg) | Efficacy |
| MDA-MB-435 Breast Cancer | Nude Mice | 0.1 - 1 | Marked tumor growth inhibition |
| COLO 205 Colon Cancer | Nude Mice | 0.1 - 1 | Marked tumor growth inhibition |
| LOX Melanoma | Nude Mice | 0.1 - 1 | Marked tumor growth inhibition |
| NIH:OVCAR-3 Ovarian Cancer | Nude Mice | 0.1 - 1 | Marked tumor growth inhibition |
Table 2: In Vitro IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colon Cancer | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX | Melanoma | 3.2 |
| HL-60 | Leukemia | 2.6 |
| U937 | Lymphoma | 4.0 |
| Data from MedChemExpress and may not have been independently confirmed.[1] |
Experimental Protocols
1. Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific details should be optimized for each experiment.
-
Animal Model: Immunodeficient mice (e.g., Nude, SCID).
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable and measurable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Drug Preparation: Prepare this compound in a sterile vehicle suitable for intravenous injection. The exact formulation will depend on the solubility of the compound.
-
Dosing: Administer this compound intravenously via the tail vein at the desired dose (starting with the 0.1-1 mg/kg range). The dosing schedule should be determined based on the study design (e.g., once daily, every other day, or weekly).
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.
2. Protocol for Analysis of this compound in Plasma (based on methods for eribulin analysis)
This protocol is adapted from methods used for the analysis of the related compound, eribulin, where this compound is used as an internal standard.[2][8]
-
Sample Collection: Collect blood samples from animals at various time points after this compound administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation:
-
To a known volume of plasma, add an internal standard (if a different one is used).
-
Acidify the plasma with hydrochloric acid.
-
Extract the drug with a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the organic phase to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 column for chromatographic separation.
-
Employ a tandem mass spectrometer for detection and quantification. The specific mass transitions for this compound would need to be determined.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmcodynamics (PD) and Pharmacokinetics (PK) of E7389 (Eribulin, Halichondrin B Analog) During a Phase I Trial in Patients with Advanced Solid Tumors: A California Cancer Consortium Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
ER-076349 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of ER-076349 in cellular experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analog of Halichondrin B and functions as a potent inhibitor of tubulin polymerization.[1] This action disrupts the formation of mitotic spindles, leading to G2-M cell cycle arrest and ultimately inhibiting cancer cell growth.[1][2] Its primary target is tubulin, a key component of microtubules.
Q2: Are there known off-target effects for this compound in the classical sense (e.g., binding to other kinases)?
Currently, publicly available data does not specify classical off-target binding to other kinases or receptors. The research literature primarily focuses on its potent on-target activity as a microtubule-destabilizing agent. However, "off-target" considerations for this compound often refer to the nuances of its interaction with the microtubule network compared to other agents.
Q3: How does this compound differ from its close analog, eribulin (ER-086526)?
While both are potent microtubule inhibitors, a key difference lies in the reversibility of their effects. This compound has been shown to cause a reversible mitotic blockade.[3] In contrast, the mitotic blockade induced by eribulin is more persistent even after the drug is removed.[3] This difference in cellular persistence may contribute to eribulin's superior in vivo antitumor efficacy, despite this compound demonstrating higher potency in some in vitro cytotoxicity assays.[3]
Q4: Can this compound's effects on tubulin dynamics be considered an "off-target" liability?
The specific mechanism of this compound's interaction with tubulin, while on-target, can lead to complex cellular consequences that might be perceived as off-target liabilities in certain experimental contexts. For instance, its slight stimulation of tubulin oligomer formation contrasts with eribulin's inhibitory effect on this process.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent anti-proliferative activity compared to published IC50 values.
-
Possible Cause: Cell line-specific differences in tubulin isotype expression or microtubule-associated proteins.
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Confirm the identity of your cell line via short tandem repeat (STR) profiling.
-
Assess Tubulin Expression: If possible, use western blotting to compare the expression levels of key tubulin isotypes (e.g., βIII-tubulin) in your cells to those reported in the literature.
-
Optimize Drug Exposure Time: Given the reversible nature of this compound's effects, ensure your assay duration is sufficient to observe the desired endpoint. Consider time-course experiments.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: The reversible nature of this compound's mitotic block may allow cells to re-enter the cell cycle after drug clearance in an in vivo setting.[3]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If conducting in vivo studies, correlate drug concentration in plasma and tumor tissue with the duration of mitotic arrest.
-
Alternative Dosing Schedules: Explore different dosing regimens (e.g., more frequent administration) to maintain a therapeutic concentration and prolong the mitotic block.
-
Issue 3: Unexpected morphological changes in cells unrelated to mitotic arrest.
-
Possible Cause: Disruption of the microtubule cytoskeleton can impact various cellular processes beyond mitosis, such as intracellular transport and cell shape.
-
Troubleshooting Steps:
-
Immunofluorescence Staining: Use antibodies against α-tubulin and other cytoskeletal components to visualize the detailed effects of this compound on the microtubule network at various concentrations and time points.
-
Lower Concentration Studies: Investigate if the observed morphological changes are present at concentrations below the IC50 for cell proliferation to decouple them from overt cytotoxicity.
-
Quantitative Data Summary
Table 1: In Vitro Growth Inhibition of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59[1] |
| COLO 205 | Colon Cancer | 2.4[1] |
| DLD-1 | Colon Cancer | 7.3[1] |
| DU 145 | Prostate Cancer | 3.6[1] |
| LNCaP | Prostate Cancer | 1.8[1] |
| LOX | Melanoma | 3.2[1] |
| HL-60 | Leukemia | 2.6[1] |
| U937 | Lymphoma | 4.0[1] |
Table 2: Comparative Effects of this compound and Related Compounds on Tubulin Interactions
| Compound | Effect on Tubulin Oligomer Formation | Effect on Vinblastine-Induced Spiral Formation | Effect on Stathmin-Tubulin Complex Formation |
| This compound | Slight stimulation (2-fold)[4][5] | Strong inhibition[4][5] | Weakens formation by ~1.9 kcal/mol[4][5] |
| Eribulin | Inhibition (4-6-fold)[4][5] | Strong inhibition[4][5] | Strong inhibition (>3.3 kcal/mol)[4][5] |
| Vinblastine | Strong stimulation (1000-fold)[4][5] | N/A | Not reported |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The G2/M population will show approximately twice the DNA content of the G1 population.
Protocol 2: Immunofluorescence Staining for Microtubule Integrity
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Drug Treatment: Treat cells with this compound at desired concentrations and for various time points.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and visualize using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cell cycle analysis.
Caption: Reversibility of mitotic blockade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: ER-076349 Animal Model Toxicity Minimization
Disclaimer: Publicly available information on the specific toxicity profile of ER-076349 in animal models is limited. The following guidance is based on the known mechanism of action of this compound as a tubulin polymerization inhibitor and the toxicities observed with other drugs in this class, such as its close analog, eribulin. Researchers should always perform thorough dose-escalation and toxicity studies for their specific animal model and experimental conditions.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for researchers encountering toxicity when using this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
This compound is a potent inhibitor of tubulin polymerization.[1][2] By binding to tubulin, it disrupts the formation and function of microtubules, which are essential for cell division (mitosis), intracellular transport, and maintenance of cell structure.[3][4] This antimitotic activity is the basis of its anticancer effects but also the primary driver of its toxicity, particularly in rapidly dividing cells.[5]
Q2: What are the likely on-target toxicities of this compound in animal models?
Based on its mechanism as a microtubule inhibitor, the most probable on-target toxicities of this compound will affect tissues with high cell turnover. These include:
-
Myelosuppression: Inhibition of hematopoietic progenitor cell division in the bone marrow can lead to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[6][7]
-
Gastrointestinal (GI) Toxicity: The epithelial lining of the GI tract is constantly renewing, making it susceptible to antimitotic agents. This can manifest as diarrhea, weight loss, and anorexia.
-
Peripheral Neuropathy: Microtubules are crucial for axonal transport in neurons. Disruption of this process can lead to peripheral neuropathy, characterized by sensory and motor deficits.[8] This is a known side effect of other microtubule-targeting agents.[5]
-
Alopecia: Hair follicles contain rapidly dividing cells, making hair loss a potential side effect.
Q3: Are there any known strategies to specifically counteract this compound toxicity?
While specific antidotes for this compound are not available, general strategies for managing the toxicities of microtubule inhibitors can be applied. For instance, co-administration of agents that protect neuronal mitochondria, such as Pifithrin-μ, has shown promise in preventing chemotherapy-induced peripheral neuropathy in mouse models treated with other microtubule inhibitors.[1][9] For myelosuppression, dose adjustments, supportive care, and the use of colony-stimulating factors may be considered.[10][11]
Troubleshooting Common Adverse Events
Issue 1: Unexpectedly high mortality or severe weight loss at the intended therapeutic dose.
-
Potential Cause: The initial dose selection was too high for the specific animal strain, age, or health status.
-
Troubleshooting Steps:
-
Immediately cease dosing in the affected cohort.
-
Provide supportive care (e.g., hydration, nutritional support).
-
Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). A detailed protocol for this is provided below.
-
Consider a less frequent dosing schedule.
-
Issue 2: Signs of peripheral neuropathy (e.g., abnormal gait, reduced grip strength, tail-flick test abnormalities).
-
Potential Cause: On-target neurotoxicity due to disruption of axonal microtubule function.
-
Troubleshooting Steps:
-
Reduce the dose or frequency of this compound administration.
-
Implement quantitative assessments of neuropathy (e.g., von Frey test for mechanical allodynia).[1]
-
Consider co-administration with neuroprotective agents, though this would require validation to ensure no interference with the primary study endpoints.
-
If the neuropathy is severe, consider discontinuing the study for the affected animals and refining the protocol for future experiments.
-
Issue 3: Evidence of severe myelosuppression (e.g., opportunistic infections, bleeding, severe lethargy).
-
Potential Cause: High sensitivity of the hematopoietic system to this compound.
-
Troubleshooting Steps:
-
Perform complete blood counts (CBCs) to quantify the extent of neutropenia, thrombocytopenia, and anemia.
-
Reduce the dose or prolong the interval between doses to allow for bone marrow recovery.[7]
-
Consider prophylactic use of broad-spectrum antibiotics in severely neutropenic animals.
-
In critical cases, supportive care such as blood transfusions may be necessary, although this can be a confounding factor in many studies.[12]
-
Data Presentation: Summary of Potential Toxicities and Monitoring Parameters
| Potential Toxicity | Affected System | Clinical Signs in Animal Models | Monitoring Parameters | Potential Mitigation Strategies |
| Myelosuppression | Hematopoietic | Pale mucous membranes, spontaneous bleeding, opportunistic infections, lethargy. | Complete Blood Counts (CBC) with differentials, bone marrow analysis (histopathology). | Dose reduction/schedule modification, prophylactic antibiotics, use of colony-stimulating factors.[10][11] |
| Peripheral Neuropathy | Nervous | Abnormal gait, reduced grip strength, decreased response to sensory stimuli (e.g., tail-flick, von Frey test).[1] | Behavioral tests (grip strength, rotarod, sensory testing), nerve conduction studies, histopathology of peripheral nerves. | Dose reduction, co-administration of neuroprotective agents.[9] |
| Gastrointestinal Toxicity | Digestive | Diarrhea, weight loss, dehydration, reduced food intake. | Daily body weight and food intake measurements, stool consistency scoring, histopathology of the GI tract. | Dose reduction, supportive care (hydration, nutritional supplements), anti-diarrheal agents. |
| Cardiotoxicity | Cardiovascular | Changes in heart rate, rhythm, or function. | Echocardiography, electrocardiography (ECG), measurement of cardiac biomarkers (e.g., troponins), histopathology of heart tissue. | Blood pressure monitoring, dose reduction.[4] |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify the dose-limiting toxicities of this compound in a specific mouse strain.
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., saline, DMSO/Cremophor-based vehicle)
-
Age- and sex-matched mice (e.g., BALB/c or C57BL/6)
-
Standard laboratory equipment for dosing, observation, and sample collection.
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5-6 groups) and a vehicle control group. The number of animals per group will depend on statistical requirements, but a common starting point is 3-5 mice per sex per group.
-
Dose Selection: Select a starting dose based on in vitro potency (e.g., 10x the in vitro IC50 converted to an in vivo dose) or data from similar compounds. Subsequent doses should be escalated in a stepwise manner (e.g., using a modified Fibonacci sequence).
-
Administration: Administer this compound via the intended experimental route (e.g., intravenous, intraperitoneal) according to the planned dosing schedule (e.g., once daily for 5 days).
-
Monitoring:
-
Clinical Observations: Observe animals at least twice daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming; presence of diarrhea or piloerection).
-
Body Weight: Record body weight daily. A weight loss of >20% is often considered a humane endpoint.
-
Blood Sampling: Collect blood samples (e.g., at baseline and at the end of the study) for complete blood counts and clinical chemistry analysis.
-
-
Endpoint: The study is typically concluded after a pre-defined observation period (e.g., 14-21 days).
-
Necropsy: Perform a gross necropsy on all animals at the end of the study. Collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or a substantial reduction in body weight (e.g., >15-20%).
Mandatory Visualizations
Caption: Mechanism of this compound action and associated toxicities.
Caption: Workflow for troubleshooting toxicity in animal models.
References
- 1. Prevention of chemotherapy-induced peripheral neuropathy by the small-molecule inhibitor Pifithrin-μ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor and cardiotoxic effects of microtubule polymerization inhibitors: The mechanisms and management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for managing myelosuppression in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Prevention of Chemotherapy-Induced Peripheral Neuropathy: A Review of Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Management of myelosuppression in the patient with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of ER-076349 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ER-076349.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Halichondrin B and a precursor to the anti-cancer drug Eribulin. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, this compound disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to the arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis (cell death) in cancer cells.
Q2: What are the typical in vitro assays in which this compound is used?
A2: this compound is commonly evaluated in a variety of in vitro assays to characterize its anti-cancer properties. These include:
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Cell Viability/Cytotoxicity Assays (e.g., MTT, resazurin): To determine the concentration-dependent inhibitory effect of this compound on the growth and proliferation of cancer cell lines.
-
Tubulin Polymerization Assays: To directly measure the inhibitory effect of this compound on the assembly of microtubules in a cell-free system.
-
Cell Cycle Analysis: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with this compound.
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Immunofluorescence Microscopy: To visualize the disruption of the microtubule network and mitotic spindle formation within cells.
-
LC-MS/MS Analysis: this compound can also be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of related compounds like Eribulin in biological matrices.[1][2][3][4]
Q3: What are the expected IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cancer cell line and the specific assay conditions. The following table summarizes previously reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colon Cancer | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX | Melanoma | 3.2 |
| HL-60 | Leukemia | 2.6 |
| U937 | Lymphoma | 4.0 |
Troubleshooting Guides
Tubulin Polymerization Assays
Issue: No or very low polymerization observed in the control group (tubulin alone).
-
Possible Cause: Inactive tubulin protein.
-
Solution: Tubulin is a labile protein. Ensure it has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles.[5] If the protein was lyophilized, ensure it was stored in a desiccated environment.[5] It is recommended to aliquot tubulin upon receipt and snap-freeze in liquid nitrogen.[5]
-
-
Possible Cause: Incorrect reaction temperature.
-
Solution: Tubulin polymerization is highly temperature-dependent and should be carried out at 37°C.[5][6] Ensure the spectrophotometer or plate reader is pre-warmed to 37°C before adding the reaction plate.[5] Conversely, keep all reagents and the reaction plate on ice before starting the polymerization.[5][6]
-
-
Possible Cause: Incorrect wavelength setting on the spectrophotometer.
Issue: High background signal or precipitation in the absence of tubulin.
-
Possible Cause: Precipitation of the test compound (this compound).
-
Solution: Check the solubility of this compound in the assay buffer. If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in the assay does not exceed recommended limits (typically 1-2%).[6] You can test for compound precipitation by measuring the absorbance of the compound in the buffer alone.[6]
-
Cell Cycle Analysis
Issue: Poor resolution of G1, S, and G2/M peaks in the flow cytometry histogram.
-
Possible Cause: Cell clumping or aggregation.
-
Solution: Ensure a single-cell suspension is achieved before and after fixation.[7] Gently vortex or pipette the cell suspension to break up clumps. Passing the cells through a cell strainer (e.g., 40 µm) before analysis can also help.
-
-
Possible Cause: Inappropriate cell fixation.
-
Possible Cause: RNase treatment is insufficient.
Issue: Low percentage of cells in G2/M phase after this compound treatment.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces G2/M arrest in your specific cell line.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: Conduct a time-course experiment to identify the optimal incubation time for observing maximal G2/M arrest. The time required to observe a significant G2/M block can vary between cell lines.
-
Cell Viability Assays
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure that the cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting into wells to prevent cells from settling.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media.
-
-
Possible Cause: Incomplete dissolution of formazan crystals (MTT assay).
-
Solution: After the incubation with MTT, ensure that the formazan crystals are completely dissolved in the solubilization buffer by thorough mixing.[10]
-
LC-MS/MS Analysis (using this compound as an internal standard)
Issue: High variability in the internal standard (this compound) response.
-
Possible Cause: Matrix effects.
-
Solution: The composition of the biological matrix (e.g., plasma, tissue homogenate) can enhance or suppress the ionization of the analyte and internal standard.[2][11] Ensure that the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is optimized to minimize matrix effects.
-
-
Possible Cause: Inconsistent sample handling or extraction.
-
Solution: Standardize all sample handling and extraction procedures. Ensure consistent timing, temperatures, and volumes are used for all samples.
-
-
Possible Cause: Instrument instability.
-
Solution: Monitor the performance of the LC-MS/MS system. Regular cleaning and calibration of the instrument are crucial for maintaining stable performance.[2]
-
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include a vehicle control.
-
Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.[8] For suspension cells, collect the cells by centrifugation.[8]
-
Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing.[8] Incubate at -20°C for at least 2 hours or overnight.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[9]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Cell cycle analysis and mitotic arrest [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ER-076349 resistance in cancer cell lines
Technical Support Center: ER-076349 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing resistance to this compound in cancer cell lines. This compound is an inhibitor of tubulin polymerization that disrupts mitotic spindles and induces G2-M cell cycle arrest.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic analog of Halichondrin B and functions as a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of mitotic spindles, which are essential for cell division. This disruption leads to an irreversible mitotic block, causing cell cycle arrest in the G2-M phase and ultimately triggering apoptosis (programmed cell death) in cancer cells.[2] Its mechanism is distinct from other microtubule-targeting agents like taxanes or vinca alkaloids.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm resistance?
A2: To confirm resistance, a dose-response experiment should be performed to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value (typically 5-fold or greater) is a strong indicator of acquired resistance. It is also recommended to perform a "washout" experiment, where the drug is removed from the resistant culture for several passages before re-assessing the IC50. If the IC50 remains elevated, this suggests a stable resistance mechanism.[4]
Q3: What are the common mechanisms of resistance to microtubule-targeting agents like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to microtubule-targeting agents can occur through several mechanisms:
-
Alterations in Tubulin: Mutations in the tubulin protein itself can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative signaling pathways to promote survival and proliferation, thereby circumventing the mitotic block induced by this compound.[5][6]
-
Changes in Microtubule Dynamics: Alterations in the expression of microtubule-associated proteins can affect the stability and dynamics of microtubules, rendering them less susceptible to the effects of the drug.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: High Variability in Cell Viability Assay Results
High variability in assays like MTT or CellTiter-Glo® can obscure the true IC50 value and complicate the assessment of resistance.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique for all wells. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and minimize evaporation.[4] |
| Drug Precipitation | Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration of the solvent (e.g., DMSO) or briefly sonicating the drug solution before dilution.[4] |
| Contamination | Regularly check your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock. |
Problem 2: Failure to Generate a Resistant Cell Line
Developing a resistant cell line through continuous exposure to a drug can be a lengthy and sometimes unsuccessful process.[4]
| Potential Cause | Recommended Solution |
| Drug Concentration is Too High | Begin with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration as the cells adapt and resume proliferation.[4] |
| Cell Line is Not Viable for Long-Term Culture | Ensure you are using a robust cell line that can be passaged multiple times. Verify the recommended culture conditions for your specific cell line.[4] |
| Heterogeneity of the Parental Cell Line | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line or a cell line known to develop resistance to other microtubule inhibitors.[4] |
Quantitative Data Summary
The following table provides representative IC50 values for this compound in various human cancer cell lines, as found in the literature. These values can serve as a baseline for comparison with your experimental results.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| MDA-MB-435 | Melanoma | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colon Cancer | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX | Melanoma | 3.2 |
| HL-60 | Leukemia | 2.6 |
| U937 | Lymphoma | 4.0 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting to Assess Protein Expression
-
Cell Lysis: Grow parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., β-tubulin, P-glycoprotein, or markers of bypass pathways) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
Technical Support Center: Interpreting Unexpected Phenotypes with ER-076349
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with ER-076349.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analog of halichondrin B and functions as a tubulin polymerization inhibitor.[1] By binding to tubulin, it disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1]
Q2: How does this compound differ from its analog, Eribulin?
While both are microtubule inhibitors, a key difference lies in their effect on tubulin oligomer formation. Eribulin inhibits the formation of tubulin oligomers. In contrast, this compound has been observed to slightly stimulate the formation of these oligomers.[2][3] This distinction may underlie some of the unexpected phenotypes observed in comparative studies.
Q3: What are the known, expected side effects of compounds in this class?
Based on extensive clinical data for its analog, Eribulin, the most common side effects associated with this class of microtubule inhibitors include neutropenia (low white blood cell count), peripheral neuropathy (numbness, tingling, or pain in the hands and feet), fatigue, and alopecia (hair loss).[4][5][6]
Troubleshooting Unexpected Phenotypes
Here we address specific unexpected experimental outcomes in a question-and-answer format.
Issue 1: Paradoxical Cell Survival or Altered Cell Morphology Unrelated to Mitotic Arrest
Q: We are observing that some cancer cell lines treated with this compound are not undergoing apoptosis as expected. Instead, we see changes in cell shape and adhesion, or even a subpopulation of cells that appears to be resistant. What could be the cause?
A: This could be due to an off-target effect of microtubule inhibitors on the trafficking of intracellular proteins. Microtubules are crucial for the transport of various cellular components, including DNA repair proteins.[7][8] Disruption of this transport can lead to the sequestration of these proteins in the cytoplasm, preventing them from reaching the nucleus to repair DNA damage. This can result in complex cellular responses beyond simple mitotic arrest.
Recommended Troubleshooting Steps:
-
Investigate DNA Repair Protein Localization: Use immunofluorescence to visualize the localization of key DNA repair proteins (e.g., BRCA1, RAD51, 53BP1) in the presence and absence of this compound. A sequestration of these proteins in the cytoplasm would suggest interference with intracellular trafficking.
-
Assess for Senescence: The observed morphological changes could be indicative of cellular senescence. Perform a senescence-associated β-galactosidase assay to test for this phenotype.
-
Evaluate Expression of Drug Efflux Pumps: Resistance could be mediated by the upregulation of ATP-binding cassette (ABC) transporters. Use qPCR or Western blotting to assess the expression levels of common drug efflux pumps like P-glycoprotein (MDR1).
Issue 2: Unexpected Neurotoxicity in Preclinical Models
Q: Our in vivo studies with this compound are showing signs of neurotoxicity at doses that we did not anticipate would be problematic. How can we investigate this further in vitro?
A: Neurotoxicity, particularly peripheral neuropathy, is a known class effect of microtubule inhibitors.[5][9] This is due to the critical role of microtubules in maintaining the structure and function of neurons, including axonal transport. An unexpected level of neurotoxicity with this compound could be due to specific interactions with neuronal tubulin isoforms or other off-target effects.
Recommended Troubleshooting Steps:
-
In Vitro Neurite Outgrowth Assay: Culture primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) and treat with a dose range of this compound.[6] Quantify neurite length and branching to assess direct effects on neuronal morphology.
-
Microelectrode Array (MEA) Analysis: Utilize a microelectrode array system to measure the electrical activity of cultured neurons. Changes in firing rate and patterns can provide a functional readout of neurotoxicity.
-
Assess Mitochondrial Function: Mitochondrial dysfunction is often implicated in chemotherapy-induced neurotoxicity. Use assays to measure mitochondrial membrane potential (e.g., TMRE staining) or reactive oxygen species (ROS) production.
Issue 3: Discrepancies in Potency Between Cell-Free and Cell-Based Assays
Q: We've observed that this compound is highly potent in our biochemical tubulin polymerization assays, but its IC50 for cell proliferation is higher than expected. What could explain this discrepancy?
A: This difference is likely due to cellular factors such as drug influx and efflux. While this compound may be a potent inhibitor of tubulin directly, its ability to reach and accumulate at its intracellular target can be influenced by the cell membrane and drug transporters. Studies on Eribulin and this compound have suggested that differences in cellular uptake and retention can significantly impact their apparent potency in cell-based versus cell-free systems.
Recommended Troubleshooting Steps:
-
Cellular Uptake and Efflux Studies: Use radiolabeled or fluorescently tagged this compound to quantify its accumulation inside cells over time. Compare these results with a compound known to have good cell permeability.
-
Inhibition of Efflux Pumps: Co-treat cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil). A significant decrease in the IC50 of this compound would suggest that it is a substrate for these efflux pumps.
-
Compare with Eribulin: If possible, perform parallel experiments with Eribulin to benchmark the cellular accumulation and efflux of this compound against its well-characterized analog.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Melanoma | 0.59 |
| COLO 205 | Colon Cancer | 2.4 |
| DLD-1 | Colon Cancer | 7.3 |
| DU 145 | Prostate Cancer | 3.6 |
| LNCaP | Prostate Cancer | 1.8 |
| LOX IMVI | Melanoma | 3.2 |
| HL-60 | Leukemia | 2.6 |
| U937 | Lymphoma | 4.0 |
| Data from MedChemExpress and may not have been independently confirmed.[1] |
Experimental Protocols
Protocol 1: Immunofluorescence for DNA Repair Protein Localization
Objective: To determine if this compound causes the cytoplasmic sequestration of DNA repair proteins.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a DNA repair protein (e.g., anti-BRCA1)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-treated control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Compare the localization of the DNA repair protein between treated and control cells.
Protocol 2: In Vitro Neurite Outgrowth Assay
Objective: To assess the potential neurotoxicity of this compound by measuring its effect on neurite outgrowth.
Materials:
-
Neuronal cell line (e.g., PC12) or primary neurons
-
Cell culture medium appropriate for the chosen cells
-
This compound
-
Fixative (e.g., 4% PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
High-content imaging system or fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Plate neuronal cells at a low density to allow for clear visualization of neurites.
-
Differentiation (if necessary): For cell lines like PC12, induce differentiation into a neuronal phenotype (e.g., with Nerve Growth Factor).
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Fixation and Staining: Fix, permeabilize, and stain the cells with the anti-β-III tubulin antibody and DAPI, following a standard immunofluorescence protocol.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use image analysis software to automatically trace and measure the length and number of neurites per cell. Compare the results from treated and control wells.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for investigating paradoxical cell survival with this compound.
References
- 1. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Neurotoxicity Assay [visikol.com]
- 5. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. In vitro neurotoxicity testing: lessons from chemotherapy-induced peripheral neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An In Vitro Assessment Method for Chemotherapy-Induced Peripheral Neurotoxicity Caused by Anti-Cancer Drugs Based on Electrical Measurement of Impedance Value and Spontaneous Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of ER-076349
Technical Support Center: ER-076349
This technical support center provides best practices for the long-term storage and handling of this compound, a novel kinase inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a light-protected, desiccated environment. When stored correctly, the compound is stable for at least two years. Avoid repeated freeze-thaw cycles of solutions.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For aqueous experiments, further dilutions should be made in the appropriate buffer immediately before use. DMSO stock solutions should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q3: My vial of this compound powder has changed color/consistency. What should I do?
Any change in the physical appearance of the lyophilized powder, such as discoloration (e.g., from white to off-white or yellow) or clumping, may indicate degradation or moisture absorption. Refer to the troubleshooting guide below to assess the viability of the compound.
Q4: Is this compound sensitive to light?
Yes, this compound is photosensitive. All handling, storage, and experimental procedures should be conducted under low-light conditions. Use amber or foil-wrapped vials for storage and minimize exposure to ambient light during weighing and solution preparation.
Q5: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
To ensure compound integrity, it is strongly advised to avoid more than 1-2 freeze-thaw cycles. Preparing single-use aliquots is the best practice. If repeated use from a single stock is unavoidable, a fresh stock solution should be prepared after three freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in assays.
This is often one of the first signs of compound degradation.
-
Possible Cause 1: Improper Storage. The compound may have been exposed to moisture, light, or inappropriate temperatures.
-
Solution 1: Review the storage conditions of your vial against the recommended guidelines in the table below. If conditions were suboptimal, use a new, properly stored vial of this compound.
-
Possible Cause 2: Degraded Stock Solution. DMSO is hygroscopic and can absorb water over time, which can lead to the hydrolysis of the compound. Multiple freeze-thaw cycles can also contribute to degradation.
-
Solution 2: Prepare a fresh stock solution from a new vial of lyophilized powder. Perform a quality control check, such as LC-MS, to confirm the purity and integrity of the new stock.
-
Possible Cause 3: Adsorption to Plastics. At low concentrations, this compound may adsorb to the surface of certain plastics, reducing the effective concentration in your assay.
-
Solution 3: Use low-adhesion polypropylene tubes for storing and diluting stock solutions. Pre-rinsing pipette tips with the solution before dispensing can also help mitigate this issue.
Issue 2: Solubility problems when diluting into aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution is above its solubility limit, or the DMSO concentration is too low to maintain solubility.
-
Solution: Ensure the final DMSO concentration in your aqueous solution is sufficient to keep this compound dissolved (typically ≥0.1%). If precipitation still occurs, you may need to lower the final concentration of this compound. Sonication can also help to redissolve small amounts of precipitate.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Duration |
| Lyophilized Powder | -20°C | Desiccated, Inert Gas (Argon) | Required (Amber Vial) | Up to 12 months |
| Lyophilized Powder | -80°C | Desiccated, Inert Gas (Argon) | Required (Amber Vial) | Up to 36 months |
| 10 mM in DMSO | -80°C | Sealed, Single-Use Aliquots | Required (Amber Vial) | Up to 6 months |
Table 2: Stability of this compound Under Various Conditions
| Condition | Purity after 1 month | Purity after 6 months | Purity after 12 months |
| Powder | |||
| 4°C, desiccated, dark | 98.5% | 95.1% | 88.2% |
| -20°C, desiccated, dark | >99% | >99% | 99.0% |
| 10 mM in DMSO | |||
| -20°C, 3 freeze-thaw cycles | 97.2% | 92.5% | Not Recommended |
| -80°C, 1 freeze-thaw cycle | >99% | 98.8% | Not Recommended |
Experimental Protocols
Protocol: Preparation of this compound for an In Vitro Kinase Assay
-
Acclimatization: Allow a vial of lyophilized this compound and a bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes in a desiccator.
-
Stock Solution Preparation: Under low-light conditions, add the appropriate volume of anhydrous DMSO to the vial of this compound to create a 10 mM stock solution. Vortex gently for 2 minutes or until fully dissolved.
-
Aliquoting: Immediately dispense the 10 mM stock solution into single-use, low-adhesion polypropylene amber vials.
-
Storage of Aliquots: Store the aliquots at -80°C.
-
Preparation of Working Solution: For a typical kinase assay, a fresh serial dilution series is prepared. Thaw a single aliquot of the 10 mM stock. Dilute this stock in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid affecting enzyme activity.
Visualizations
Validation & Comparative
A Comparative Analysis of the Efficacy of ER-076349 and Paclitaxel in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer agents ER-076349 and paclitaxel, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the underlying signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical signaling pathways and experimental workflows.
Introduction: Targeting the Microtubule Cytoskeleton
Both this compound and paclitaxel derive their anti-cancer properties from their ability to interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division. However, they achieve this through distinct mechanisms.
This compound , a synthetic analog of halichondrin B, acts as a tubulin polymerization inhibitor . By binding to tubulin, it prevents the assembly of microtubules, leading to the disruption of the mitotic spindle, G2/M cell cycle arrest, and subsequent apoptosis.
Paclitaxel , a well-established chemotherapeutic agent, functions as a microtubule stabilizer . It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization of microtubules also disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest and apoptotic cell death.[1][2][3]
In Vitro Efficacy: A Head-to-Head Look at Cytotoxicity
While direct head-to-head studies comparing the in vitro cytotoxicity of this compound and paclitaxel across a broad panel of cell lines under identical conditions are limited in the public domain, available data allows for a comparative assessment of their potency.
This compound has demonstrated potent sub-nanomolar growth inhibitory activities against a variety of human cancer cell lines.
Paclitaxel also exhibits potent cytotoxic effects, with IC50 values typically in the low nanomolar range. The cytotoxicity of paclitaxel can be schedule-dependent, with prolonged exposure times often leading to increased cell kill.[4][5]
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59 | - |
| COLO 205 | Colon Cancer | 2.4 | - |
| DLD-1 | Colon Cancer | 7.3 | - |
| DU 145 | Prostate Cancer | 3.6 | - |
| LNCaP | Prostate Cancer | 1.8 | - |
| LOX | Melanoma | 3.2 | - |
| HL-60 | Leukemia | 2.6 | - |
| U937 | Lymphoma | 4.0 | - |
| SK-BR-3 | Breast Cancer (HER2+) | - | ~5 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | - | ~3 |
| T-47D | Breast Cancer (Luminal A) | - | ~1577 |
| A549 | Non-small cell lung cancer | - | 4-24 |
| NCI-H23 | Non-small cell lung cancer | - | 4-24 |
| NCI-H460 | Non-small cell lung cancer | - | 4-24 |
| DMS-273 | Small cell lung cancer | - | 4-24 |
Note: The IC50 values for this compound and paclitaxel are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The high IC50 for paclitaxel in T47D cells from one study suggests potential resistance.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
A key study directly compared the in vivo efficacy of this compound and paclitaxel in several human tumor xenograft models in nude mice. This provides a valuable direct comparison of their anti-tumor activity in a preclinical setting.
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Treatment and Dose | Tumor Growth Inhibition (%) |
| MDA-MB-435 | Breast Cancer | This compound (0.25 mg/kg) | Significant |
| Paclitaxel (20 mg/kg) | Significant | ||
| COLO 205 | Colon Cancer | This compound (0.5 mg/kg) | Significant |
| Paclitaxel (20 mg/kg) | Significant | ||
| LOX | Melanoma | This compound (0.25 mg/kg) | Significant |
| Paclitaxel (15 mg/kg) | Significant | ||
| NIH:OVCAR-3 | Ovarian Cancer | This compound (0.5 mg/kg) | Significant |
| Paclitaxel (20 mg/kg) | Significant |
Data compiled from a single comparative study. "Significant" indicates a statistically significant tumor growth inhibition compared to the control group.
Mechanistic Insights: Signaling Pathways to Apoptosis
Both this compound and paclitaxel ultimately lead to apoptosis, but the signaling cascades they activate have been more extensively characterized for paclitaxel.
This compound: The induction of apoptosis by this compound is a direct consequence of sustained mitotic blockade.[6] The precise upstream signaling pathways that link tubulin polymerization inhibition by this compound to the activation of the apoptotic machinery are not as well-defined in publicly available literature as those for paclitaxel. It is understood that the disruption of the mitotic spindle triggers a cellular stress response that culminates in programmed cell death, likely involving the BCL-2 family of proteins.[7][8]
Paclitaxel: Paclitaxel-induced apoptosis is a more complex process involving multiple signaling pathways:
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway, leading to decreased phosphorylation of AKT and its downstream targets.[9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by paclitaxel. Specifically, it can activate the JNK/SAPK and p38 MAPK pathways, which are involved in stress-induced apoptosis.[1]
-
TAK1-JNK Pathway: Transforming growth factor-beta-activated kinase 1 (TAK1) has been identified as a key mediator in paclitaxel-induced apoptosis, acting upstream of JNK activation.[6]
-
BCL-2 Family Regulation: Paclitaxel treatment leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and can alter the balance of pro- and anti-apoptotic BCL-2 family members, promoting the release of cytochrome c from the mitochondria.[10]
-
Caspase Activation: The aforementioned signaling events converge on the activation of the caspase cascade, with cleavage of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the dismantling of the cell.[11][12]
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. MCAK and Paclitaxel Have Differential Effects on Spindle Microtubule Organization and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCL-2 gene family and the regulation of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCL-2 family: regulators of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of caspase-3 and c-Jun NH2-terminal kinase-1 signaling pathways in tamoxifen-induced apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ER-076349 and Docetaxel in Preclinical Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for ER-076349 and the established chemotherapeutic agent, docetaxel, in the context of lung cancer. While no direct head-to-head clinical studies have been identified, this document synthesizes available in vitro and in vivo data to offer insights into their respective mechanisms of action and anti-tumor efficacy.
Mechanism of Action
Both this compound and docetaxel target the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. However, they exhibit distinct mechanisms of action.
This compound , an analog of Halichondrin B, functions as a tubulin polymerization inhibitor . By binding to tubulin, it prevents the formation of microtubules, leading to the disruption of the mitotic spindle, G2-M phase cell cycle arrest, and subsequent apoptosis.[1][2]
Docetaxel , a member of the taxane family, acts as a microtubule stabilizer . It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[3][4] This hyper-stabilization of microtubules also leads to mitotic arrest and induction of apoptosis.[3][5]
Figure 1: Contrasting mechanisms of action of this compound and docetaxel on the microtubule network.
In Vitro Studies
Cytotoxicity in Cancer Cell Lines
Docetaxel has been extensively studied in non-small cell lung cancer (NSCLC) cell lines. It exhibits dose-dependent inhibition of proliferation and induces apoptosis in cell lines such as A549 and H460.[5]
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | MDA-MB-435 | Breast Cancer | 0.59 nM | [1] |
| COLO 205 | Colon Cancer | 2.4 nM | [1] | |
| DLD-1 | Colon Cancer | 7.3 nM | [1] | |
| DU 145 | Prostate Cancer | 3.6 nM | [1] | |
| LNCaP | Prostate Cancer | 1.8 nM | [1] | |
| LOX | Melanoma | 3.2 nM | [1] | |
| HL-60 | Leukemia | 2.6 nM | [1] | |
| U937 | Lymphoma | 4.0 nM | [1] | |
| Docetaxel | A549 | NSCLC | Dose-dependent inhibition | [5] |
| H460 | NSCLC | Dose-dependent inhibition | [5] | |
| NCI-H460 | NSCLC | IC50 at 24h: 0.116 µmol/L | [6] |
Experimental Protocols: In Vitro Cytotoxicity Assay
A common method to assess in vitro cytotoxicity is the CCK-8 or MTS assay.
Figure 2: General experimental workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Lung cancer cells (e.g., A549, H460) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or docetaxel. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assay: A cell viability reagent (e.g., CCK-8 or MTS) is added to each well. These reagents are converted by metabolically active cells into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the drug concentration.
In Vivo Studies
Antitumor Efficacy in Xenograft Models
This compound has shown significant in vivo activity in several human tumor xenograft models, including breast cancer, colon cancer, melanoma, and ovarian cancer, at doses ranging from 0.1 to 1 mg/kg.[2] Specific data on its efficacy in lung cancer xenografts is not prominently available.
Docetaxel has demonstrated significant antitumor activity in NSCLC xenografts. In one study, docetaxel administered at 20 mg/kg every three weeks induced a significant response in 5 out of 7 NSCLC xenografts, with tumor growth inhibition ranging from 44% to 88%.[7]
Table 2: In Vivo Antitumor Efficacy
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Citation |
| This compound | MDA-MB-435 | Breast Cancer | 0.1-1 mg/kg | Marked activity | [2] |
| COLO 205 | Colon Cancer | 0.1-1 mg/kg | Marked activity | [2] | |
| LOX | Melanoma | 0.1-1 mg/kg | Marked activity | [2] | |
| NIH:OVCAR-3 | Ovarian Cancer | 0.1-1 mg/kg | Marked activity | [2] | |
| Docetaxel | ML5 | NSCLC | 20 mg/kg every 3 weeks | 44% | [7] |
| IC14 | NSCLC | 20 mg/kg every 3 weeks | 88% | [7] |
Experimental Protocols: In Vivo Xenograft Study
A typical workflow for evaluating the in vivo efficacy of a compound in a xenograft model is as follows:
Figure 3: General experimental workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Human lung cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: The investigational drug (this compound or docetaxel) is administered to the treatment groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneally or intravenously).
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study continues until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size or a specific time point.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Toxicity is assessed by monitoring body weight changes and any adverse clinical signs.
Summary and Future Directions
Based on the available preclinical data, both this compound and docetaxel are potent anti-mitotic agents with efficacy against cancer cells. This compound, a tubulin polymerization inhibitor, shows promise with its sub-nanomolar in vitro potency across various cancer cell lines. Docetaxel, a microtubule stabilizer, has a well-documented track record of efficacy in preclinical lung cancer models and is an established clinical treatment.
A direct comparative study of this compound and docetaxel in a panel of lung cancer cell lines and in lung cancer xenograft models would be necessary to definitively assess their relative efficacy and potential therapeutic advantages. Further investigation into the detailed molecular pathways affected by this compound in lung cancer cells could also provide valuable insights for its future development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA microarray reveals different pathways responding to paclitaxel and docetaxel in non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Tubulin Inhibitors: ER-076349 and Combretastatin A-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for two potent tubulin polymerization inhibitors, ER-076349 and combretastatin A-4. Both compounds have demonstrated significant antitumor activity by disrupting microtubule dynamics, a critical process for cell division. This analysis summarizes their in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profiles based on available experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound | Combretastatin A-4 |
| Primary Mechanism of Action | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor (Colchicine Site Binder)[1] |
| Potency (in vitro) | High (sub-nanomolar to low nanomolar IC50 values) | High (nanomolar to low micromolar IC50 values) |
| In Vivo Efficacy | Significant tumor growth inhibition in xenograft models | Potent antivascular effects and tumor necrosis in xenograft models |
| Solubility | Not specified in detail, used in preclinical studies | Poor water solubility; often used as the water-soluble prodrug Combretastatin A-4 Phosphate (CA-4P) |
| Development Status | Preclinical research | Combretastatin A-4 Phosphate (Fosbretabulin) has undergone clinical trials |
In Vitro Cytotoxicity: A Head-to-Head Comparison
Both this compound and combretastatin A-4 exhibit potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Cell Line | Cancer Type | This compound IC50 (nM) | Combretastatin A-4 IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59 | - |
| COLO 205 | Colon Cancer | 2.4 | - |
| DLD-1 | Colon Cancer | 7.3 | - |
| DU 145 | Prostate Cancer | 3.6 | - |
| LNCaP | Prostate Cancer | 1.8 | - |
| LOX | Melanoma | 3.2 | - |
| HL-60 | Leukemia | 2.6 | - |
| U937 | Lymphoma | 4.0 | - |
| BFTC 905 | Bladder Cancer | - | < 4 |
| TSGH 8301 | Bladder Cancer | - | < 4 |
| 518A2 | Melanoma | - | 1.8 |
| HR | Gastric Cancer | - | 30 |
| NUGC3 | Stomach Cancer | - | 8520 |
Data for this compound is primarily from a single source, while data for Combretastatin A-4 is compiled from multiple studies with varying methodologies.
In Vivo Antitumor Activity
Both compounds have demonstrated significant efficacy in animal models, leading to tumor growth inhibition and, in the case of combretastatin A-4, pronounced vascular disruption within tumors.
| Compound | Animal Model | Cancer Type | Dosing and Administration | Key Findings |
| This compound | Nude mice xenograft | MDA-MB-435 (Breast) | 0.1-1 mg/kg | Marked in vivo activity |
| Nude mice xenograft | COLO 205 (Colon) | 0.1-1 mg/kg | Marked in vivo activity | |
| Nude mice xenograft | LOX (Melanoma) | 0.1-1 mg/kg | Marked in vivo activity | |
| Nude mice xenograft | NIH:OVCAR-3 (Ovarian) | 0.1-1 mg/kg | Marked in vivo activity | |
| Combretastatin A-4 | Murine orthotopic model | Bladder Cancer | Intravesical therapy | Retarded tumor development.[2] |
| Nude mice xenograft | SW620 (Colon) | 100 mg/kg (as CA-4P, i.p.) | Significant tumor growth delay and extensive necrosis.[3] | |
| Mice with MAC 15A tumors | Colon Cancer | 150 mg/kg (i.p.) | Caused almost complete vascular shutdown and extensive hemorrhagic necrosis.[3] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for its clinical development. Here's a summary of the available data for this compound and combretastatin A-4.
| Parameter | This compound | Combretastatin A-4 (CA-4) / CA-4P |
| Half-life (t½) | Not explicitly detailed, but used as an internal standard in pharmacokinetic studies of other compounds, suggesting it can be measured in plasma.[4] | CA-4: 1.8-4.2 hours (human).[5] CA-4P (prodrug): ~30 minutes (human), rapidly converted to CA-4.[6] |
| Metabolism | - | CA-4P is rapidly dephosphorylated to the active CA-4. CA-4 is further metabolized, including glucuronidation. |
| Protein Binding | - | CA-4 exhibits high serum protein binding (>99%), with approximately 70% binding to albumin.[1] |
Mechanism of Action: Disrupting the Cellular Scaffolding
Both this compound and combretastatin A-4 exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to evaluate these compounds.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers in vitro.
Detailed Steps:
-
Reagent Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., G-PEM buffer containing PIPES, MgCl2, EGTA, and glycerol) is prepared and kept on ice.
-
Compound Addition: The test compound (this compound or combretastatin A-4) at various concentrations is added to the wells of a 96-well plate. Control wells contain a vehicle (like DMSO) or a known tubulin stabilizer (like paclitaxel).
-
Initiation of Polymerization: GTP is added to the tubulin solution, and the mixture is quickly transferred to the plate containing the compounds. The plate is then incubated at 37°C to initiate polymerization.
-
Data Acquisition: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm at regular intervals using a spectrophotometer.
-
Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or combretastatin A-4 and incubated for a specified period (typically 48 to 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or an SDS solution, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting cell viability against the drug concentration.
In Vivo Xenograft Model
This animal model is used to evaluate the antitumor efficacy of the compounds in a living organism.
Detailed Steps:
-
Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable and measurable size.
-
Group Assignment: The mice are randomly assigned to different treatment groups, including a control group that receives a vehicle solution.
-
Drug Administration: The test compound is administered to the treatment groups via a specific route (e.g., intraperitoneally or intravenously) and on a predetermined schedule.
-
Monitoring: Tumor size and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group.
Conclusion
Both this compound and combretastatin A-4 are highly potent tubulin polymerization inhibitors with significant potential as anticancer agents. This compound demonstrates impressive cytotoxicity at sub-nanomolar concentrations against a variety of cancer cell lines in vitro. Combretastatin A-4, particularly as its prodrug CA-4P, has shown potent antivascular effects in addition to its direct cytotoxicity, and has progressed to clinical trials. The choice between these or similar compounds for further development would depend on a variety of factors including their detailed safety profiles, oral bioavailability, and efficacy in specific cancer types. The data presented in this guide provides a foundation for such comparative evaluations by researchers in the field of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
ER-076349 Demonstrates Superior Activity in Taxane-Resistant Cancer Models
A comprehensive analysis of preclinical data reveals that ER-076349, a synthetic analog of halichondrin B, overcomes key taxane resistance mechanisms, offering a promising alternative for patients who have developed resistance to conventional chemotherapy.
Researchers and drug development professionals will find compelling evidence in the following guide, which objectively compares the performance of this compound with paclitaxel in taxane-resistant models. This guide synthesizes key experimental data, details the methodologies employed in these crucial studies, and visualizes the underlying biological processes and experimental designs.
This compound, a structurally simplified macrocyclic ketone analog of the marine natural product halichondrin B, has demonstrated potent anticancer activity in both in vitro and in vivo studies.[1] Its mechanism of action, which involves the inhibition of tubulin polymerization, leads to G2-M cell cycle arrest and the disruption of mitotic spindles.[1][2] Notably, this mechanism appears distinct from that of taxanes, which may explain its efficacy in taxane-resistant tumors.[3]
In Vitro Efficacy: this compound Outperforms Paclitaxel in Diverse Cancer Cell Lines
A pivotal study by Towle et al. (2001) in Cancer Research provides a head-to-head comparison of the in vitro growth inhibitory activities of this compound, its closely related analog eribulin (ER-086526), and paclitaxel across a panel of human cancer cell lines. The data, summarized in the table below, clearly indicates the superior potency of this compound compared to paclitaxel in a broad range of cancer types.
| Cell Line | Cancer Type | This compound IC50 (nM) | Eribulin (ER-086526) IC50 (nM) | Paclitaxel IC50 (nM) |
| MDA-MB-435 | Breast | 0.59 | 0.09 | 2.6 |
| COLO 205 | Colon | 2.4 | 0.6 | >1000 |
| DLD-1 | Colon | 7.3 | 9.5 | >1000 |
| DU 145 | Prostate | 3.6 | 0.9 | 3.2 |
| LNCaP | Prostate | 1.8 | 0.4 | 1.8 |
| LOX | Melanoma | 3.2 | 0.5 | 10 |
| HL-60 | Leukemia | 2.6 | 0.5 | 3.5 |
| U937 | Lymphoma | 4.0 | 0.7 | 4.0 |
| NIH:OVCAR-3 | Ovarian | - | 0.3 | 2.0 |
Data sourced from Towle et al., Cancer Res 2001;61(3):1013-21.[1][2]
The data highlights that this compound consistently exhibits sub-nanomolar to low nanomolar IC50 values across the tested cell lines.[1][2] In colon cancer cell lines COLO 205 and DLD-1, where paclitaxel is largely ineffective (IC50 >1000 nM), this compound maintains significant activity. This suggests that this compound is not susceptible to the multidrug resistance (MDR) mechanisms that often confer resistance to taxanes in colon cancer.
In Vivo Antitumor Activity: Superior Efficacy and Wider Therapeutic Window
The superior preclinical profile of this compound extends to in vivo models. In human tumor xenograft studies using nude mice, this compound demonstrated marked antitumor activity at well-tolerated doses. The following table summarizes the in vivo efficacy of this compound and paclitaxel in select xenograft models.
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Paclitaxel Dose (mg/kg) | Antitumor Effect |
| MDA-MB-435 | Breast | 0.25 - 1.0 | 12 - 24 | Significant tumor growth inhibition |
| COLO 205 | Colon | 0.5 - 1.0 | 12 - 24 | Significant tumor growth inhibition |
| LOX | Melanoma | 0.25 - 1.0 | 12 - 24 | Significant tumor growth inhibition |
| NIH:OVCAR-3 | Ovarian | 0.5 - 1.0 | 12 - 24 | Significant tumor growth inhibition |
Data sourced from Towle et al., Cancer Res 2001;61(3):1013-21.[1]
These in vivo findings corroborate the in vitro data, showing that this compound effectively inhibits tumor growth in models of breast, colon, melanoma, and ovarian cancer.[1]
Mechanism of Action: A Differentiated Approach to Microtubule Inhibition
Taxanes, like paclitaxel, function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, resistance can emerge through various mechanisms, including the overexpression of drug efflux pumps (e.g., P-glycoprotein) and mutations in tubulin subunits.
This compound and its analog eribulin employ a distinct mechanism of action. They inhibit microtubule polymerization, a process that is mechanistically different from the microtubule stabilization induced by taxanes.[2][3] This alternative mechanism allows this compound to bypass the common resistance pathways that affect taxanes.
Caption: Mechanism of Action Comparison.
Experimental Protocols
The data presented in this guide is based on rigorous preclinical experimental protocols. Below are detailed methodologies for the key experiments cited.
In Vitro Cytotoxicity Assay
The growth inhibitory effects of this compound, eribulin, and paclitaxel were determined using a 72-hour continuous exposure assay with various human cancer cell lines.
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Test compounds were dissolved in DMSO to create stock solutions and serially diluted in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 2,000-5,000 cells per well.
-
Drug Exposure: After a 24-hour incubation period to allow for cell attachment, the culture medium was replaced with medium containing various concentrations of the test compounds.
-
Assessment of Cell Viability: Following a 72-hour incubation with the drugs, cell viability was assessed using the sulforhodamine B (SRB) assay. The optical density was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value, the concentration of drug that causes 50% inhibition of cell growth, was determined from the concentration-response curves.
In Vivo Human Tumor Xenograft Studies
The antitumor activity of this compound and paclitaxel was evaluated in nude mice bearing established human tumor xenografts.
-
Animal Models: Female athymic (nu/nu) mice were used for the xenograft studies. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Implantation: Human tumor cells were harvested, resuspended in a suitable medium, and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size was measured regularly using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Drug Administration: When tumors reached a predetermined size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. This compound was administered intravenously or intraperitoneally, while paclitaxel was administered intravenously, typically on a weekly schedule for several weeks.
-
Efficacy Evaluation: The primary endpoint was tumor growth inhibition. Tumor volumes in the treated groups were compared to those in the vehicle-treated control group.
-
Toxicity Assessment: Animal body weights were monitored as an indicator of treatment-related toxicity.
Caption: In Vivo Xenograft Experimental Workflow.
References
Evaluating the Synergistic Potential of ER-076349 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential synergistic effects of ER-076349, a tubulin polymerization inhibitor, when used in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data for this compound in this specific combination is not yet available, this document leverages extensive preclinical and clinical findings for its close analog, Eribulin, to build a strong scientific rationale and predictive framework for the efficacy of such a combination therapy.
Executive Summary
The combination of microtubule-targeting agents and PARP inhibitors represents a promising strategy in oncology. Preclinical evidence for the combination of Eribulin, an analog of this compound, with the PARP inhibitor Olaparib demonstrates significant synergistic cytotoxicity in breast cancer models. The proposed mechanism centers on the dual disruption of critical cellular processes: cell division and DNA damage repair. This guide will delve into the mechanistic rationale, present the supporting data for the Eribulin-Olaparib combination as a surrogate, and provide detailed experimental protocols to facilitate further research into this compound.
Mechanistic Rationale for Synergy
The synergistic anti-cancer activity of a tubulin inhibitor like this compound and a PARP inhibitor is rooted in their complementary mechanisms of action, leading to enhanced tumor cell death.
-
This compound (as a Tubulin Inhibitor): this compound, an analog of Halichondrin B, functions as a potent inhibitor of tubulin polymerization.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[1]
-
PARP Inhibitors: PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[2] Inhibiting these enzymes leads to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality.
-
The Synergistic Link: The synergy arises from a multi-faceted interaction:
-
Enhanced Mitotic Catastrophe: Eribulin-induced G2/M arrest is potentiated by PARP inhibitors. Notably, PARP3, which is also inhibited by pan-PARP inhibitors like olaparib, plays a role in mitotic progression and spindle stabilization.[1][3] The dual inhibition intensifies mitotic catastrophe and subsequent apoptosis.[1][3]
-
Impaired DNA Damage Response: Microtubule-targeting agents can interfere with the intracellular trafficking of DNA repair proteins, effectively sequestering them in the cytoplasm.[4] This impairment of the DNA damage response would sensitize cancer cells to the effects of PARP inhibitors.
-
Increased Genomic Instability: By arresting cells in mitosis, tubulin inhibitors can induce DNA damage, creating a greater dependency on PARP-mediated repair mechanisms for cell survival.
-
Below is a diagram illustrating the proposed synergistic signaling pathway.
Preclinical and Clinical Data (Eribulin as a Surrogate)
The following tables summarize key data from preclinical and clinical studies on the combination of Eribulin and the PARP inhibitor Olaparib. This data provides a strong foundation for predicting the potential efficacy of an this compound and PARP inhibitor combination.
Table 1: Preclinical Synergistic Cytotoxicity of Eribulin and Olaparib in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 Eribulin Alone (nM) | IC50 Eribulin + Olaparib (2µM) (nM) | Fold-Sensitization | Reference |
| MDA-MB-436 | Triple-Negative | ~1.0 | ~0.12 | 8.6 | [3] |
| MDA-MB-231 | Triple-Negative | ~0.5 | ~0.1 | 5.0 | [3] |
| MCF-7 | ER+/HER2- | ~0.3 | ~0.1 | 3.0 | [3] |
Data extracted from a study by Al-Kaabi et al. (2023).[3]
Table 2: Clinical Efficacy of Eribulin and Olaparib Combination in Metastatic Triple-Negative Breast Cancer (TNBC)
| Parameter | Result | 95% Confidence Interval | Reference |
| Phase I/II Trial | [5][6] | ||
| Recommended Phase II Dose | Eribulin: 1.4 mg/m² (Days 1 & 8); Olaparib: 300 mg BID | N/A | [6] |
| Objective Response Rate (ORR) | 37.5% | 18.8% - 59.4% | [5] |
| Median Progression-Free Survival (PFS) | 4.2 months | 2.7 - 7.6 months | [5] |
| Median Overall Survival (OS) | 14.5 months | 4.8 - 22.0 months | [6] |
Data from a Phase I/II trial in patients with advanced or metastatic TNBC previously treated with anthracyclines and taxanes.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings to this compound.
Cell Viability and Synergy Assessment
This protocol is based on the methodology used to assess the synergistic cytotoxicity of Eribulin and Olaparib.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with a PARP inhibitor, and to quantify the degree of synergy.
Materials:
-
Cancer cell lines of interest
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
Cell culture medium and supplements
-
96-well plates
-
Sulforhodamine B (SRB) assay reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of this compound to determine its IC50.
-
Combination: Treat cells with a serial dilution of this compound in the presence of a fixed, non-toxic concentration of the PARP inhibitor.
-
-
Incubation: Incubate the treated cells for a period that allows for at least two cell doublings (typically 72-96 hours).
-
SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye with Tris base.
-
-
Data Analysis:
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls.
-
Determine the IC50 values using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Cell Cycle Analysis
This protocol is designed to evaluate the effects of the drug combination on cell cycle progression.[7]
Objective: To determine if the combination of this compound and a PARP inhibitor enhances cell cycle arrest, particularly in the G2/M phase.
Materials:
-
Cancer cell lines
-
This compound and PARP inhibitor
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound alone, the PARP inhibitor alone, and the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay
This protocol assesses the induction of apoptosis following drug treatment.[7]
Objective: To quantify the extent of apoptosis induced by this compound and a PARP inhibitor, both alone and in combination.
Materials:
-
Cancer cell lines
-
This compound and PARP inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the single agents and the combination at their IC50 concentrations for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Future Directions
The data presented for the Eribulin-Olaparib combination provides a compelling rationale for investigating the synergistic effects of this compound with PARP inhibitors. Future research should focus on:
-
Direct Preclinical Evaluation: Conducting in vitro studies with this compound and various PARP inhibitors across a panel of cancer cell lines, particularly those with and without homologous recombination deficiencies.
-
In Vivo Studies: Validating in vitro findings in xenograft or patient-derived xenograft (PDX) models to assess the in vivo efficacy and safety of the combination.
-
Biomarker Discovery: Identifying predictive biomarkers beyond BRCA mutations that may indicate sensitivity to this combination therapy.
By systematically evaluating the synergistic potential of this compound and PARP inhibitors, the research community can pave the way for novel and more effective cancer treatment strategies.
References
- 1. PARP Inhibition Sensitizes Breast Cancer Cells to Eribulin [imrpress.com]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. pnas.org [pnas.org]
- 5. A phase I/II trial of olaparib in combination with eribulin in patients with advanced or metastatic triple negative breast cancer (TNBC) previously treated with anthracyclines and taxanes: The analyses of efficacy and safety from phase II. - ASCO [asco.org]
- 6. A phase I/II trial of olaparib tablet in combination with eribulin in Japanese patients with advanced or metastatic triple-negative breast cancer previously treated with anthracyclines and taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibition Sensitizes Breast Cancer Cells to Eribulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ER-076349 and Halichondrin B in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An objective guide to two potent microtubule inhibitors.
In the landscape of anti-cancer drug discovery, compounds that target microtubule dynamics remain a cornerstone of therapeutic strategies. Among these, the marine natural product Halichondrin B and its synthetic analog, ER-076349, have demonstrated significant potential. This guide provides a side-by-side comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel cancer therapies.
At a Glance: Key Differences and Structural Comparison
Halichondrin B, originally isolated from the marine sponge Halichondria okadai, is a potent antineoplastic agent.[1][2] However, its scarcity has driven the development of synthetic analogs. This compound is a structurally simplified macrocyclic ketone analog of Halichondrin B.[1][2][3] It is also a key intermediate in the synthesis of Eribulin (Halaven®), an FDA-approved chemotherapy agent. The structural modifications in this compound were designed to retain the potent biological activity of the parent compound while improving its synthetic accessibility.[1][2]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Halichondrin B, focusing on their in vitro cytotoxicity and in vivo efficacy.
Table 1: In Vitro Growth Inhibition (IC50) of this compound and Halichondrin B Against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM)[2] | Halichondrin B IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.14 ± 0.1 | Not explicitly reported for this cell line in the same study. |
| COLO 205 | Colon Cancer | 0.41 ± 0.07 | Not explicitly reported for this cell line in the same study. |
| DLD-1 | Colon Cancer | 0.75 ± 0.08 | Not explicitly reported for this cell line in the same study. |
| DU 145 | Prostate Cancer | 0.70 ± 0.06 | Not explicitly reported for this cell line in the same study. |
| LNCaP | Prostate Cancer | 0.25 ± 0.02 | Not explicitly reported for this cell line in the same study. |
| LOX | Melanoma | 0.76 ± 0.11 | Not explicitly reported for this cell line in the same study. |
| HL-60 | Promyelocytic Leukemia | 0.41 ± 0.01 | Not explicitly reported for this cell line in the same study. |
| U937 | Histiocytic Lymphoma | 0.22 ± 0.04 | Not explicitly reported for this cell line in the same study. |
| L1210 | Murine Leukemia | Not explicitly reported for this cell line in the same study. | 0.3[4] |
Note: Direct side-by-side IC50 data for Halichondrin B against the same panel of cell lines as this compound is limited in the reviewed literature. However, the sub-nanomolar activity of this compound is in line with the known high potency of Halichondrin B.[1][2]
Table 2: In Vivo Antitumor Efficacy of this compound and Halichondrin B in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Compound | Dose and Schedule | Antitumor Activity |
| MDA-MB-435 | Breast Cancer | This compound | 0.1 - 1 mg/kg | Marked activity[1][2] |
| COLO 205 | Colon Cancer | This compound | 0.1 - 1 mg/kg | Marked activity[1][2] |
| LOX | Melanoma | This compound | 0.1 - 1 mg/kg | Marked activity[1][2] |
| LOX | Melanoma | Halichondrin B | 20 µg/kg, Q2Dx5 | Pronounced delay of subcutaneous tumor growth and prolonged lifespan in a bone metastasis model[5] |
| NIH:OVCAR-3 | Ovarian Cancer | This compound | 0.1 - 1 mg/kg | Marked activity[1][2] |
Mechanism of Action: Inhibition of Microtubule Dynamics
Both this compound and Halichondrin B exert their cytotoxic effects by interfering with microtubule dynamics.[1][2] They bind to tubulin and inhibit its polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2][6] This mechanism is distinct from other classes of microtubule-targeting agents like taxanes and vinca alkaloids.[7]
References
- 1. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Halichondrin B and homohalichondrin B, marine natural products binding in the vinca domain of tubulin. Discovery of tubulin-based mechanism of action by analysis of differential cytotoxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antitumor activities of halichondrins and vinblastine against human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and this compound with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ER-076349: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ER-076349 are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent inhibitor of tubulin polymerization. By offering procedural, step-by-step guidance, this content aims to be the preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
This compound is a synthetic analog of Halichondrin B that induces G2-M cell cycle arrest and disrupts mitotic spindles.[1] Its mechanism of action involves the inhibition of microtubule polymerization, making it a subject of interest in cancer research.[1] Due to its cytotoxic nature, adherence to strict disposal protocols is crucial.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is critical for assessing compatibility with other waste materials and understanding its behavior under various conditions.
| Property | Value | Reference |
| Chemical Formula | C40H55NO10 | Inferred from structure |
| Molecular Weight | 713.86 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage Temperature | -20°C | MedChemExpress |
Disposal Procedures
The primary recommendation for the disposal of this compound is to use a licensed waste carrier. All waste materials, including the compound itself, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste contaminated with this compound from other laboratory waste streams. This includes unused compound, solutions, contaminated vials, pipette tips, gloves, and lab coats.
-
Containerization: Place all solid waste into a clearly labeled, sealed, and puncture-proof hazardous waste container. Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, heat, and ignition sources.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Absorption: For small spills, cover the area with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Experimental Protocols
Understanding the experimental context in which this compound is used is crucial for assessing potential waste streams and ensuring proper handling. Below are detailed methodologies for key experiments frequently performed with this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-435, COLO 205)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the data on a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to affect cell viability for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
To further clarify the operational context of this compound, the following diagrams illustrate its mechanism of action and the experimental workflow for its analysis.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
References
Personal protective equipment for handling ER-076349
Essential Safety and Handling Guide for ER-076349
This document provides immediate, essential safety and logistical information for handling this compound, a potent tubulin polymerization inhibitor. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles adhering to European standard EN 166.[1] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Handle with impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN374.[1] Inspect gloves before use and use proper glove removal technique. | Prevents skin contact and subsequent irritation. |
| Skin and Body Protection | Wear appropriate protective clothing to ensure all skin is covered. Safety shoes that meet at least S1 standards are also recommended.[1] | Provides a barrier against accidental spills and contact. |
| Respiratory Protection | Use only under a chemical fume hood with adequate exhaust ventilation.[1] | Minimizes the risk of inhaling dust, aerosols, or fumes, which can cause respiratory irritation. |
Safe Handling and Storage
Operational Plan:
-
Engineering Controls: All work with this compound must be conducted in a chemical fume hood to ensure adequate ventilation.[1] Eyewash stations and safety showers must be in close proximity to the workstation.[1]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, or vapors.[1] Take precautionary measures against static discharge.[1] Wash hands thoroughly before and after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]
Storage Plan:
-
Temperature: Store at 0-8°C.[2]
-
Conditions: Keep away from heat, sparks, open flames, and hot surfaces.[1] The substance is stable under recommended storage conditions.[1]
-
Incompatibilities: Avoid strong oxidizing agents.[1]
Disposal Plan
-
Contaminated Materials: Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices.[1]
-
Bulk Material: Ensure the product is disposed of by licensed waste carriers according to local regulations.[1] Do not allow the product to enter drains, waterways, or sewer systems.[1]
Experimental Protocols and Data
This compound is a synthetic analogue of Halichondrin B that functions as a tubulin polymerization inhibitor, leading to G2-M cell cycle arrest and disruption of mitotic spindles.[3]
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Melanoma | 0.59[3] |
| COLO 205 | Colon Cancer | 2.4[3] |
| DLD-1 | Colon Cancer | 7.3[3] |
| DU 145 | Prostate Cancer | 3.6[3] |
| LNCaP | Prostate Cancer | 1.8[3] |
| LOX | Melanoma | 3.2[3] |
| HL-60 | Leukemia | 2.6[3] |
| U937 | Lymphoma | 4.0[3] |
Detailed Methodology: Cell Proliferation Assay
This protocol describes the method used to determine the antiproliferative effects of this compound on cancer cells.[3]
Objective: To measure the inhibition of cancer cell proliferation after treatment with this compound over one cell cycle.
Materials:
-
Cancer cell lines (e.g., U-2 OS human osteosarcoma cells)
-
Complete cell culture medium
-
This compound stock solution
-
Trypsin-EDTA solution
-
Trypan blue dye
-
Hemacytometer
Procedure:
-
Cell Seeding: Plate cells in fresh medium and allow them to attach and grow for 24 hours.
-
Drug Treatment: Replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.003–10,000 nmol/L).
-
Incubation: Incubate the cells for one full cell cycle (approximately 28 hours).
-
Cell Harvesting:
-
Collect floating cells from the medium.
-
Wash attached cells with PBS.
-
Release attached cells using trypsinization (0.5 mg/ml in PBS with 0.5 mmol/L EDTA, pH 7.2) for 5 minutes at 37°C.
-
Combine the floating and attached cell populations.
-
-
Cell Counting:
-
Use Trypan blue dye to distinguish between living and dead cells.
-
Count the number of live cells using a hemacytometer.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50% compared to untreated controls.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for this compound.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for the cell proliferation assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
